Technical Documentation Center

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine
  • CAS: 98277-10-2

Core Science & Biosynthesis

Foundational

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide to an Adenine Bioisostere for Drug Discovery

This guide provides an in-depth technical analysis of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic scaffold in modern medicinal chemistry. We will explore its properties as a bioisostere of adenine, its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic scaffold in modern medicinal chemistry. We will explore its properties as a bioisostere of adenine, its synthesis, mechanism of action, and its application in the development of targeted therapeutics, particularly protein kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

The Strategic Advantage of Bioisosterism in Drug Design

Bioisosterism, the strategy of replacing a functional group in a lead compound with another that retains similar physicochemical and biological properties, is a cornerstone of rational drug design. This approach allows medicinal chemists to systematically modify a molecule to enhance its efficacy, selectivity, metabolic stability, and pharmacokinetic profile, or to reduce toxicity.[1]

The purine ring system, particularly adenine, is a fundamental component of life, forming the core of adenosine triphosphate (ATP), the universal energy currency of the cell, and a key building block of nucleic acids. Its structure is recognized by a vast number of enzymes. Consequently, adenine is a frequent starting point for the design of enzyme inhibitors. However, natural purines often suffer from poor selectivity and rapid metabolic degradation. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a highly successful bioisostere of adenine.[2][3] By rearranging the nitrogen atoms within the bicyclic system, this scaffold effectively mimics the hydrogen bonding pattern of adenine required for binding to many enzyme active sites, while offering novel chemical space for substitution and property modulation.[2]

Core Profile: 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine

The subject of this guide, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine, represents a specific, yet foundational, example of this scaffold. The methyl groups at the N1 and C6 positions serve to block potential sites of metabolism and provide vectors for further chemical elaboration, influencing both potency and selectivity.

Physicochemical Properties

Understanding the core physicochemical properties is essential for predicting a compound's behavior in biological systems. While extensive experimental data for this specific derivative is not publicly available, we can compile known and computed properties.

PropertyValueSource
Molecular Formula C₇H₈N₄ChemShuttle[4]
Molecular Weight 148.17 g/mol ChemShuttle[4]
XLogP3 (Computed) 0.2PubChem (Parent Scaffold)[5]
Hydrogen Bond Donors 0Computed
Hydrogen Bond Acceptors 4Computed
Polar Surface Area 54.5 ŲPubChem (Parent Scaffold)[5]
Storage Condition 2-8 °CChemShuttle[4]

Note: Some properties are derived from the unsubstituted parent scaffold, 1H-pyrazolo[3,4-d]pyrimidine, as a reference point.

Synthesis and Chemical Accessibility

The pyrazolo[3,4-d]pyrimidine core is accessible through several well-established synthetic routes, typically starting from a substituted aminopyrazole precursor. The following workflow illustrates a general and reliable strategy for synthesizing N1-substituted and C6-substituted derivatives like the target compound.

General Synthetic Workflow

The synthesis generally begins with the cyclization of an aminopyrazole carboxylate with a suitable one-carbon source, such as formamide, to form the pyrimidinone ring. Subsequent chlorination provides a reactive handle at the 4-position for introducing various substituents. The C6-methyl group can be introduced at an early stage on the pyrazole ring or later via functional group manipulation. The N1-methylation is typically achieved through alkylation of the pyrazole nitrogen.

Synthetic Workflow A 5-Amino-1H-pyrazole-4-carboxylate B Pyrazolo[3,4-d]pyrimidin-4-one A->B  Formamide,  High Temp C 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine B->C  POCl₃ D 1-Methyl-4-chloro-pyrazolo[3,4-d]pyrimidine C->D  Methyl Iodide,  Base E Final Product: 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine D->E  Organometallic coupling  (e.g., with methylating agent)  or other C6 functionalization

Caption: General synthetic pathway for 1,6-disubstituted pyrazolo[3,4-d]pyrimidines.

Experimental Protocol: Synthesis of a Related N-Methylated Derivative

This protocol is adapted from the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and demonstrates the key nucleophilic substitution step common in the functionalization of this scaffold.[6]

Objective: To perform a selective nucleophilic substitution on a 4-chloro-pyrazolo[3,4-d]pyrimidine core.

Materials:

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)

  • Methylamine (40% solution in water, 2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

  • Dissolve the starting material, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, in anhydrous THF (approx. 0.3 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 10–15 °C using an ice bath.

  • Slowly add the methylamine solution (2.0 equivalents) to the stirred reaction mixture. One equivalent acts as the nucleophile, while the second neutralizes the HCl generated during the reaction.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature (approx. 20 °C) for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (approx. 10 volumes relative to the initial THF volume) and stir the mixture vigorously for 15 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-amino substituted product.[6]

Self-Validation: The identity and purity of the final product should be confirmed using a suite of analytical techniques, including ¹H and ¹³C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and melting point analysis to ensure the selective substitution at the C4 position.[6]

Mechanism of Action: The Adenine Mimic

The efficacy of the pyrazolo[3,4-d]pyrimidine scaffold, particularly as a kinase inhibitor, stems from its remarkable ability to mimic the key interactions of the adenine ring of ATP within the highly conserved hinge region of the kinase ATP-binding pocket.[1][2]

  • N1 of Adenine: Mimicked by the N7 of the pyrazolo[3,4-d]pyrimidine ring, which acts as a hydrogen bond acceptor.

  • N6-amino of Adenine: Mimicked by the pyrazole N1-H, which acts as a hydrogen bond donor.

This bioisosteric replacement allows the scaffold to anchor itself in the active site in a manner analogous to ATP, providing a stable foundation for substituents that can then probe other regions of the binding pocket to achieve high potency and selectivity. The methylation at the N1 position in our target compound blocks this hydrogen bond donor capability, suggesting it would be suitable for kinases where this interaction is not critical or where the N1-substituent can occupy a beneficial hydrophobic pocket.

Caption: Bioisosteric mimicry of adenine's hydrogen bonding by the pyrazolo[3,4-d]pyrimidine scaffold.

Biological Applications and Therapeutic Potential

The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" structure, meaning it is capable of binding to multiple biological targets with high affinity. This has led to its exploration in a wide range of therapeutic areas.[7] Its most prominent success has been in the development of protein kinase inhibitors for oncology.[2][8]

Kinase Inhibition

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed to target numerous kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Compounds with this core have shown potent activity against both wild-type and mutant forms of EGFR, a key target in non-small cell lung cancer.[9][10]

  • Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrazolo[3,4-d]pyrimidines have been designed as potent CDK2 inhibitors.[11]

  • Src and Abl Tyrosine Kinases: This scaffold is the basis for inhibitors of Src and Bcr-Abl, kinases involved in chronic myeloid leukemia and other cancers.[7]

The table below presents representative examples of pyrazolo[3,4-d]pyrimidine derivatives and their reported inhibitory activities to illustrate the scaffold's potential.

Compound ClassTarget KinaseIC₅₀ (nM)IndicationReference
Pyrazolo[3,4-d]pyrimidine-thioglycosideCDK2/cyclin A257CancerRSC Adv.[11]
Pyrazolo[3,4-d]pyrimidine-hydrazoneEGFR (Wild Type)16CancerJ Enzyme Inhib Med Chem[9]
Pyrazolo[3,4-d]pyrimidine-hydrazoneEGFR (T790M Mutant)236CancerJ Enzyme Inhib Med Chem[9]
4-amino-5-(4-chlorophenyl)-7-(t-butyl)PPSrc Family Kinase~5Research ToolJ Biol Chem[7]
N-acyl amino acid conjugateDHFR1830CancerJ Enzyme Inhib Med Chem[12]

Conclusion and Future Perspectives

The 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a powerful and versatile tool in the arsenal of the medicinal chemist. As a bioisostere of adenine, it provides a robust platform for the design of potent and selective enzyme inhibitors, most notably for the protein kinase family. Its synthetic tractability allows for extensive structure-activity relationship (SAR) exploration, enabling the fine-tuning of pharmacological and pharmacokinetic properties.

Future research will undoubtedly continue to leverage this core structure. The development of novel derivatives targeting emerging kinase mutations, the design of covalent inhibitors, and the exploration of this scaffold against other ATP-dependent enzymes represent exciting avenues for discovery. As our understanding of cellular signaling pathways deepens, the strategic application of proven bioisosteres like pyrazolo[3,4-d]pyrimidine will remain critical to the development of the next generation of targeted medicines.

References

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2012). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. ISRN Organic Chemistry, 2012, 1-8. [Link]

  • Krasavin, M., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1294. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1147-1163. [Link]

  • Ben-Abdallah, M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7208. [Link]

  • El-Naggar, M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1650. [Link]

  • Gomaa, H. A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14669-14683. [Link]

  • PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Hassan, A. S., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 13(54), 38045-38066. [Link]

  • Patel, H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1113-1128. [Link]

  • Melani, F., et al. (1995). Synthesis and adenosine receptor affinity of a series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine. Journal of Medicinal Chemistry, 38(22), 4469-4474. [Link]

  • El-Sayed, N. N. E., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(8), 15036-15050. [Link]

  • El-Gamal, M. I., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. International Journal of Molecular Sciences, 24(5), 4909. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(11), 2200213. [Link]

  • Krasavin, M., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. ResearchGate. [Link]

Sources

Exploratory

Biological activity profile of N1-substituted pyrazolo[3,4-d]pyrimidines

An In-Depth Technical Guide to the Biological Activity Profile of N1-Substituted Pyrazolo[3,4-d]pyrimidines Authored by: A Senior Application Scientist Introduction: The Privileged Scaffold in Modern Drug Discovery The p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity Profile of N1-Substituted Pyrazolo[3,4-d]pyrimidines

Authored by: A Senior Application Scientist

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrazolo[3,4-d]pyrimidine nucleus represents a quintessential "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of adenine, the purine base at the core of adenosine triphosphate (ATP).[1][2] This intrinsic similarity allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors at the ATP-binding sites of a vast array of enzymes, particularly protein kinases.[1][2] The versatility of this core structure has led to its incorporation into numerous clinically evaluated and approved drugs.[1]

The strategic importance of the N1-position cannot be overstated. Substitutions at this site project into solvent-exposed regions or unoccupied pockets of the enzyme's active site. This allows for meticulous tuning of a compound's pharmacological profile. By modifying the N1-substituent, researchers can enhance target potency, improve selectivity across the kinome, and optimize critical pharmacokinetic properties such as solubility and metabolic stability.[1][3]

This guide provides a comprehensive overview of the diverse biological activities associated with N1-substituted pyrazolo[3,4-d]pyrimidines, delving into their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. We will explore the underlying mechanisms of action, present key performance data, and provide detailed experimental protocols for their evaluation.

Anticancer Activity: Targeting the Engines of Malignancy

The most extensively explored therapeutic application of N1-substituted pyrazolo[3,4-d]pyrimidines is in oncology. Their primary mechanism of action is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.[1][4]

Mechanism of Action: Potent and Selective Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine core effectively mimics the adenine ring of ATP, anchoring the molecule within the kinase hinge region. The N1-substituent then allows for the exploration of adjacent hydrophobic pockets, enabling the development of highly specific inhibitors against key oncogenic drivers.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase whose overactivity drives several cancers. N1-substituted derivatives have been designed as potent EGFR tyrosine kinase inhibitors (TKIs), demonstrating efficacy against both wild-type and clinically relevant mutant forms, such as the T790M resistance mutation.[5][6][7]

  • Src Tyrosine Kinase: As a non-receptor tyrosine kinase, Src plays a pivotal role in signaling pathways controlling cell proliferation, migration, and survival. Specific pyrazolo[3,4-d]pyrimidines have been shown to inhibit Src phosphorylation at nanomolar concentrations, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis.[8]

  • Bruton's Tyrosine Kinase (BTK): Ibrutinib, a landmark BTK inhibitor approved for B-cell cancers, features the pyrazolo[3,4-d]pyrimidine scaffold. Second-generation inhibitors have refined the N1- and C3-substitutions to enhance potency and selectivity, thereby reducing off-target effects.[1][3]

  • Other Oncogenic Kinases: The scaffold's versatility has been leveraged to develop inhibitors against a wide range of other cancer-relevant kinases, including Cyclin-Dependent Kinases (CDKs), Polo-Like Kinase 4 (PLK4), and Vascular Endothelial Growth Factor Receptor (VEGFR), highlighting its broad applicability in anticancer drug design.[2][5][9]

Visualization: Kinase Inhibition Signaling Pathway

The following diagram illustrates the simplified mechanism of an N1-substituted pyrazolo[3,4-d]pyrimidine inhibiting a receptor tyrosine kinase like EGFR, thereby blocking downstream pro-survival signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (Receptor Tyrosine Kinase) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Activates Inhibitor N1-Substituted Pyrazolo[3,4-d]pyrimidine Inhibitor->EGFR Competitively Binds ATP ATP ATP->EGFR Binds to Active Site Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->EGFR Binds

Caption: Competitive inhibition of a receptor tyrosine kinase by an N1-substituted pyrazolo[3,4-d]pyrimidine.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic and enzyme inhibitory activities of representative N1-substituted pyrazolo[3,4-d]pyrimidine compounds.

Compound IDTarget/Cell LineActivity TypePotency (IC₅₀)Reference
12b EGFRWT KinaseEnzyme Inhibition0.016 µM[7]
12b EGFRT790M KinaseEnzyme Inhibition0.236 µM[7]
12b A549 (Lung Cancer)Cytotoxicity8.21 µM[7]
24j PLK4 KinaseEnzyme Inhibition0.2 nM[9]
24j MCF-7 (Breast Cancer)Cytotoxicity0.36 µM[9]
SI163 Daoy (Medulloblastoma)Cytotoxicity27.92 µM[8]
5i MCF-7 (Breast Cancer)Cytotoxicity0.89 µM[5]
1d MCF-7 (Breast Cancer)Cytotoxicity1.74 µM[10]
P1 HCT 116 (Colon Cancer)Cytotoxicity22.7 µM[11][12]
P2 HCT 116 (Colon Cancer)Cytotoxicity26.5 µM[11][12]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the antiproliferative activity of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazolo[3,4-d]pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial Activity: A New Frontier

While renowned for their anticancer properties, the antimicrobial potential of pyrazolo[3,4-d]pyrimidines is an emerging and promising field of research.[4] Their dual activity could be particularly advantageous for cancer patients who are often immunocompromised and susceptible to infections.[4]

Mechanism of Action: Targeting Bacterial Enzymes

The antimicrobial effects of these compounds are not yet fully elucidated but are thought to involve the inhibition of essential bacterial enzymes.

  • Bacterial Kinase Inhibition: Some bacterial species possess serine/threonine kinases with structural homology to eukaryotic protein kinases. Pyrazolo[3,4-d]pyrimidines may exert their antibacterial effect by targeting these bacterial kinases, disrupting cellular processes.[4]

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for nucleotide synthesis and DNA replication. Certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as potential DHFR inhibitors, representing a validated antibacterial strategy.[13]

  • Spectrum of Activity: Studies have demonstrated activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[4]

Data Presentation: In Vitro Antimicrobial Activity
Compound IDBacterial StrainActivity TypePotency (MIC µg/mL)Reference
Compound 3 S. aureusGrowth Inhibition~100 (at 200 µg/mL)[4]
Compound III P. aeruginosaMinimum Inhibitory Conc.0.24[13]
Compound III E. coliMinimum Inhibitory Conc.0.06[13]
Compound 4b S. aureus ATCC 6538Minimum Inhibitory Conc.185[14]
Compound 4c S. aureus ATCC 6538Minimum Inhibitory Conc.78[14]
Compound 2e Various Bacteria/FungiGrowth InhibitionSignificant Activity[15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method, a standard for determining the MIC of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth. Start with a high concentration (e.g., 512 µg/mL) and dilute across the plate, leaving the last well as a growth control (no compound).

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final bacterial concentration to the target of 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth. A sterility control (broth only) and a growth control (broth + inoculum) should be included for validation.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

N1-substituted pyrazolo[3,4-d]pyrimidines have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the arachidonic acid pathway.

Mechanism of Action: Selective COX-2 Inhibition
  • COX-1/COX-2 Inhibition: Inflammation is mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and plays a role in gastric protection, while COX-2 is induced during inflammation. Compounds that selectively inhibit COX-2 over COX-1 are desirable as they can reduce inflammation with a lower risk of gastrointestinal side effects.[16][17] Several N1-substituted pyrazolo[3,4-d]pyrimidines have shown promising COX-2 inhibitory activity and high selectivity.[16][17]

  • Dual Inhibition: Some derivatives exhibit a dual inhibitory mechanism, targeting both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway.[18] This dual action can provide a broader anti-inflammatory effect.

Visualization: Anti-inflammatory Evaluation Workflow

Start Synthesized Compound InVitro In Vitro Screening (COX-1/COX-2 Enzyme Assay) Start->InVitro Selectivity Determine COX-2 Selectivity Index InVitro->Selectivity Promising Promising Candidates Selectivity->Promising InVivo In Vivo Acute Model (Carrageenan Paw Edema) Promising->InVivo Chronic In Vivo Chronic Model (Cotton Pellet Granuloma) Promising->Chronic Safety Gastrointestinal Safety (Ulcerogenicity Study) InVivo->Safety Chronic->Safety Lead Lead Compound Identified Safety->Lead

Caption: A typical workflow for the evaluation of novel anti-inflammatory pyrazolo[3,4-d]pyrimidines.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating acute anti-inflammatory activity.[19]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats. Acclimatize them to the laboratory conditions for at least one week.

  • Grouping and Fasting: Divide the animals into groups (n=6-8 per group): a control group, a reference drug group (e.g., Indomethacin), and test groups for different doses of the pyrazolo[3,4-d]pyrimidine compound. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

  • Baseline Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the zero-time reading.

  • Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Antiviral Activity: Broad-Spectrum Inhibition

Certain N1-substituted pyrazolo[3,4-d]pyrimidines, particularly nucleoside analogs, have demonstrated potent and broad-spectrum antiviral activity against a range of DNA and RNA viruses.[20]

Mechanism of Action: Disrupting Viral Replication
  • Inhibition of Nucleotide Synthesis: A key mechanism involves the intracellular conversion of the compound into its active form. For example, the ribonucleoside analog N10169 is phosphorylated by cellular adenosine kinase. Its 5'-monophosphate form then acts as a potent inhibitor of orotidylate decarboxylase, a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[20] By depleting the cellular pool of pyrimidine nucleotides, the compound effectively starves the virus of the building blocks needed for replication.[20]

  • Spectrum of Activity: This mechanism has shown efficacy against a wide array of viruses, including adenovirus, vaccinia virus, influenza B, picornaviruses, and reoviruses.[20] Other derivatives have shown significant activity against Herpes Simplex Virus-2 (HSV-2) and measles.[21] There is also emerging research on their potential for inhibiting Hepatitis B Virus (HBV).[22]

Data Presentation: In Vitro Antiviral Activity
Compound IDVirusCell LinePotency (IC₅₀ / EC₅₀)Reference
N10169 Adenovirus, Vaccinia, Influenza B, etc.HeLa1 - 10 µM[20]
6a HSV-2-Significant Activity[21]
6b HSV-2-Significant Activity[21]
11c Measles-Potent Activity[21]
4g HBV DNAHepG2.2.15.70.96 µM[22]
4g HBsAgHepG2.2.15.70.82 µM[22]
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method for screening compounds for antiviral activity.

Principle: Many viruses cause visible damage, known as a cytopathic effect (CPE), to the host cells they infect. This can include cell rounding, detachment, and lysis. An effective antiviral compound will protect the cells from this damage.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero or HeLa cells) into a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound and Virus Addition: Prepare serial dilutions of the test compound. Aspirate the culture medium from the cells. Add the compound dilutions to the wells, followed by a standardized amount of the virus (e.g., at a multiplicity of infection of 0.1).

  • Controls: Include several control wells:

    • Cell Control: Cells only (no virus, no compound).

    • Virus Control: Cells + virus (no compound).

    • Compound Toxicity Control: Cells + compound (no virus).

  • Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-5 days).

  • CPE Evaluation: Observe the cell monolayers daily under an inverted microscope. Score the level of CPE in each well (e.g., on a scale of 0 to 4, where 0 is no CPE and 4 is complete destruction of the monolayer).

  • Quantitative Analysis (Optional): To quantify cell viability, a cell-based assay like the MTT assay (described in section 1.4) or a neutral red uptake assay can be performed at the end of the incubation period.

  • Data Analysis: The antiviral activity is determined by the concentration of the compound that inhibits CPE by 50% (IC₅₀) compared to the virus control.

Conclusion

The N1-substituted pyrazolo[3,4-d]pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its inherent ability to mimic ATP allows it to serve as a foundational template for potent enzyme inhibitors. As demonstrated, strategic modifications at the N1-position have yielded compounds with significant and diverse biological activities, spanning from targeted anticancer agents to broad-spectrum antiviral and anti-inflammatory molecules. The continued exploration of this versatile scaffold, coupled with rational drug design and robust biological evaluation, holds immense promise for the development of next-generation therapeutics to address a wide range of human diseases.

References

  • Sidwell, R. W., et al. (1993). Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. Antimicrobial Agents and Chemotherapy.
  • Roda, G., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules.
  • Abdel-Maksoud, M. S., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules.
  • El-Gamal, M. I., et al. (2019). Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][4][16][20]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents. Bioorganic Chemistry. Available at:

  • Gomaa, H. A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm.
  • El-Gamal, M. I., et al. (2018). Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidines as anti-inflammatory agents. Bioorganic Chemistry.
  • Wang, X., et al. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules.
  • Li, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry.
  • Rossi, A., et al. (2012). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Kandeel, M. M., et al. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie.
  • Eldehna, W. M., et al. (2025). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. Bioorganic Chemistry.
  • Lee, Y., et al. (2024). Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. RSC Medicinal Chemistry.
  • Nasr, T., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Khobragade, C. N., et al. (2010). Synthesis and antimicrobial activity of novel pyrazolo[3,4-d]pyrimidin derivatives. European Journal of Medicinal Chemistry.
  • Dave, C. G., et al. (2013). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Young Pharmacists.
  • Hassan, A. E. A., et al. (1991). Synthesis and antiviral/antitumor activities of certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides and related compounds. Journal of Medicinal Chemistry.
  • Ghorab, M. M., et al. (2016). Synthesis, Anti-Inflammatory, and Ulcerogenicity Studies of Novel Substituted and Fused Pyrazolo[3,4-d]pyrimidin-4-ones. Archiv der Pharmazie.
  • El-Sayed, N. N. E., et al. (2025). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. Pharmaceuticals.
  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules.
  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules.
  • Yüksek, H., et al. (2007). Synthesis of Some New Pyrazolo[3,4-d]pyrimidines and Thiazolo [4,5-d]pyrimidines and Evaluation of Their Antimicrobial Activities. Turkish Journal of Chemistry.

Sources

Foundational

Pharmacophore Modeling of 1,6-Dimethylpyrazolo[3,4-d]pyrimidine Kinase Inhibitors

This technical guide details the pharmacophore modeling of 1,6-dimethylpyrazolo[3,4-d]pyrimidine derivatives, a privileged scaffold in kinase inhibitor discovery. This guide is structured for computational chemists and m...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacophore modeling of 1,6-dimethylpyrazolo[3,4-d]pyrimidine derivatives, a privileged scaffold in kinase inhibitor discovery. This guide is structured for computational chemists and medicinal chemists, focusing on the structural rationale, modeling protocols, and validation strategies required to exploit this scaffold for targets such as Src family kinases, CDK2, GSK-3


, and PKMYT1 .

Executive Summary & Scaffold Architecture

The pyrazolo[3,4-d]pyrimidine core is a classic bioisostere of the adenine ring found in ATP.[1] Its utility in drug discovery stems from its ability to mimic the hydrogen-bonding patterns of the kinase hinge region while offering distinct vectors (N1, C3, C4, C6) for optimizing selectivity and physicochemical properties.

The specific 1,6-dimethyl substitution pattern introduces unique steric and electronic constraints:

  • N1-Methyl: Eliminates the hydrogen bond donor capacity at N1, forcing the molecule to rely on the pyrimidine nitrogens (N5/N7) or exocyclic amines for hinge binding. It also targets the hydrophobic "sugar pocket" or solvent interface.

  • C6-Methyl: Acts as a steric probe. Unlike the C6-H or C6-NH

    
     found in other inhibitors, a methyl group here can induce selectivity by clashing with the "gatekeeper" residue or fitting into small hydrophobic clefts in the back-pocket, depending on the binding mode.
    
Structural Numbering & Topology

To ensure accurate modeling, the standard IUPAC numbering for the 1H-pyrazolo[3,4-d]pyrimidine system is used:

  • Ring A (Pyrazole): Positions 1 (N), 2 (N), 3 (C).

  • Ring B (Pyrimidine): Positions 4 (C), 5 (N), 6 (C), 7 (N).

  • Fusion: 3a, 7a.

Structural Basis of Inhibition

Successful pharmacophore modeling requires understanding the binding mode. This scaffold typically adopts one of two binding orientations in the ATP pocket:

Mode A: The "Adenine Mimic" (Canonical)

The scaffold aligns with the adenine footprint of ATP.

  • Hinge Interaction: The N5 (or N7) accepts a hydrogen bond from the backbone NH of the hinge residue. An exocyclic amine at C4 donates a hydrogen bond to the backbone Carbonyl.

  • 1-Methyl Role: Projects into the ribose binding pocket or solvent, often improving permeability over the unsubstituted NH.

  • 6-Methyl Role: Occupies the region near the hinge/solvent interface. Large gatekeeper residues (e.g., Threonine/Methionine) may tolerate this, while bulkier ones (Phenylalanine) might clash.

Mode B: The "Flipped" Orientation

Observed in specific kinases (e.g., PKD, some Src mutants).

  • The molecule rotates 180°, placing the pyrazole ring deeper into the pocket.

  • Implication: The 1-Methyl group may interact with the gatekeeper residue, dramatically altering selectivity profiles.

Diagram: Binding Mode Logic

BindingMode cluster_0 Critical Interactions Scaffold 1,6-Dimethyl Pyrazolo[3,4-d]pyrimidine Hinge Hinge Region (Glu, Met, Leu) Scaffold->Hinge H-Bond (N5/N7 Acceptor, C4-NH Donor) Hydrophobic Hydrophobic Pocket (Gatekeeper) Scaffold->Hydrophobic 1-Me (Steric Fit) Solvent Solvent Front (Solubility) Scaffold->Solvent 6-Me (Lipophilic Contact)

Caption: Schematic representation of the primary interaction vectors for the 1,6-dimethylpyrazolo[3,4-d]pyrimidine scaffold within the kinase ATP binding site.

Pharmacophore Generation Protocol

This protocol assumes the use of standard molecular modeling software (e.g., MOE, LigandScout, Schrödinger Phase).

Step 1: Dataset Curation & Preparation

Objective: Create a high-quality training set of active ligands.

  • Source Data: Extract data from ChEMBL/BindingDB for "pyrazolo[3,4-d]pyrimidine" with

    
    .
    
  • Filter: Select compounds specifically containing the 1,6-dimethyl motif or close structural analogs (e.g., 1-methyl-6-ethyl) to ensure steric consistency.

  • Tautomer Generation (CRITICAL):

    • The pyrazolo[3,4-d]pyrimidine core can exist in multiple tautomeric states (N1-H vs N2-H) if unsubstituted.

    • Since N1 is methylated (1,6-dimethyl), the N2 position is the only localized lone pair on the pyrazole ring. Ensure your software does not protonate N2 arbitrarily.

    • Protonation State: At physiological pH (7.4), the core is typically neutral unless a basic side chain is attached.

Step 2: Conformational Analysis
  • Method: Mixed Monte Carlo/Low-mode search.

  • Energy Window: 10 kcal/mol (to capture bioactive conformations).

  • Constraint: Keep the bicyclic core rigid (planar). Allow rotation only on exocyclic bonds (e.g., C4-amine linkers).

Step 3: Feature Definition

Define the pharmacophore features based on the "Adenine Mimic" mode.

Feature TypeLocation on ScaffoldFunctionTolerance (Å)
HBA (Acceptor) Ring Nitrogen (N5 or N7)Binds Hinge NH1.5 - 2.0
HBD (Donor) Exocyclic Amine (at C4)Binds Hinge C=O1.5 - 2.0
Hyd (Hydrophobic) N1-Methyl GroupOccupies Sugar/Ribose Pocket1.5
Hyd/Steric C6-Methyl GroupSolvent Interface/Gatekeeper1.8
Ring Aro Pyrimidine Ring

-stacking (rare but possible)
-
Step 4: Model Refinement (Exclusion Volumes)

To increase specificity for the "1,6-dimethyl" class:

  • Steric Exclusion: Place exclusion spheres around the N1 and C6 positions corresponding to the methyl volume.

  • Logic: This prevents the model from retrieving hits that require a hydrogen donor at N1 or a large bulky group at C6 that would clash with the specific kinase sub-pocket targeted by this scaffold.

Experimental Workflow: From Model to Molecule

The following Graphviz diagram outlines the iterative cycle of pharmacophore development and validation.

Workflow Data Dataset Curation (ChEMBL/PDB) Prep Ligand Prep (1,6-dimethyl core fixed) Data->Prep Align Structural Alignment (Flexible vs Rigid) Prep->Align Pharma Pharmacophore Generation Align->Pharma Valid Validation (Decoy Set/ROC) Pharma->Valid Valid->Pharma Refine Features Screen Virtual Screening Valid->Screen ROC AUC > 0.7

Caption: Step-by-step workflow for generating and validating the pharmacophore model.

Validation & Case Studies

Self-Validating the Model (Decoy Analysis)

A robust model must distinguish actives from decoys (structurally similar but inactive compounds).

  • Active Set: 1,6-dimethylpyrazolo[3,4-d]pyrimidines with

    
    .
    
  • Decoy Set: Generate using DUD-E (Directory of Useful Decoys) logic. Select compounds with similar MW and LogP but lacking the specific N5/C4-NH vector.

  • Metric: Calculate the Receiver Operating Characteristic (ROC) curve. An Area Under Curve (AUC) > 0.7 indicates a predictive model.

Case Study: GSK-3 Inhibition

Research has shown that 1,6-dimethyl derivatives can effectively inhibit GSK-3


 by orienting the C4-substituent towards the activation loop.
  • Observation: The 6-methyl group in GSK-3

    
     inhibitors often sits near Val135.
    
  • Optimization: If the pharmacophore search yields hits with a 6-methyl, molecular dynamics (MD) simulations should be run to verify that the methyl group does not induce a steric clash with the gatekeeper residue (which varies between kinases, e.g., Thr in GSK-3

    
     vs Met in others).
    

References

  • Structure-Activity Relationships of Pyrazolo[3,4-d]pyrimidines

    • Title: Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors.[2][3]

    • Source: RSC Advances / PubMed Central
    • URL:[Link]

  • Binding Mode Analysis (GSK-3

    
    ): 
    
    • Title: Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors.[3][4]

    • Source: Bioorganic & Medicinal Chemistry Letters
    • URL:[Link]

  • Scaffold Versatility (Src/Abl)

    • Title: Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.
    • Source: Journal of Medicinal Chemistry / PMC
    • URL:[Link]

  • Pharmacophore Modeling Methodologies

    • Title: Pharmacophore Modeling and Virtual Screening for the Discovery of New Kinase Inhibitors.[4]

    • Source: MDPI Molecules
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine intermediate

Application Note: AN-SYN-042 Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 3 ). This scaffold is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-042

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 3 ). This scaffold is a critical pharmacophore in the development of ATP-competitive kinase inhibitors, specifically targeting TTK (MPS1) and LRRK2 pathways.

The protocol utilizes a two-stage convergent synthesis starting from commercially available 5-amino-1-methyl-1H-pyrazole-4-carboxamide . Unlike traditional routes that suffer from regioisomeric mixtures, this method ensures high regioselectivity for the N1-methyl isomer. Special emphasis is placed on the deoxychlorination step using phosphorus oxychloride (POCl


), providing a self-validating safety workflow for quenching energetic metastable intermediates.

Structural Significance & Retrosynthesis

The pyrazolo[3,4-d]pyrimidine core is an isostere of the purine ring (adenine). The addition of the chlorine at C4 renders the molecule highly electrophilic, serving as a "linchpin" for subsequent S


Ar reactions with amines to generate focused kinase inhibitor libraries.
Retrosynthetic Analysis

The synthesis is disconnected at the pyrimidine ring closure and the C4-Cl bond.

Retrosynthesis Target Target: 4-chloro-1,6-dimethyl- 1H-pyrazolo[3,4-d]pyrimidine Intermediate Intermediate: 1,6-dimethyl-1H-pyrazolo [3,4-d]pyrimidin-4(5H)-one Target->Intermediate Deoxychlorination (POCl3) Reagent2 Reagent: POCl3 (Chlorination) Target->Reagent2 Precursor Starting Material: 5-amino-1-methyl-1H- pyrazole-4-carboxamide Intermediate->Precursor Cyclocondensation Reagent1 Reagent: Acetic Anhydride (Cyclization) Intermediate->Reagent1

Figure 1: Retrosynthetic logic flow for the 1,6-dimethyl scaffold.

Experimental Protocols

Phase A: Cyclocondensation (Formation of the Lactam)

Objective: Synthesis of 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Principle: Double acylation of the amino-amide followed by thermal cyclodehydration.

Materials:

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide (10.0 g, 71.4 mmol)

  • Acetic Anhydride (Ac

    
    O) (50 mL, excess)
    
  • Sodium Hydroxide (2M aqueous solution)

Protocol:

  • Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the starting carboxamide (10.0 g).

  • Acylation: Add Acetic Anhydride (50 mL) carefully.

  • Reflux: Heat the suspension to reflux (140°C oil bath) for 4–6 hours.

    • Checkpoint: The reaction should turn from a suspension to a clear solution, then precipitate the intermediate. Monitor by TLC (10% MeOH in DCM).

  • Concentration: Evaporate excess Ac

    
    O under reduced pressure to obtain a solid residue.
    
  • Hydrolysis/Cyclization: Resuspend the residue in 2M NaOH (60 mL). Heat to 80°C for 1 hour to ensure complete ring closure and removal of any O-acetyl byproducts.

  • Isolation: Cool to 0°C. Acidify carefully with conc. HCl to pH 5–6.

  • Filtration: Collect the white precipitate by vacuum filtration. Wash with ice-cold water (3 x 20 mL).

  • Drying: Dry in a vacuum oven at 50°C overnight.

    • Expected Yield: 8.5 – 9.5 g (75–85%).

    • Appearance: White to off-white crystalline solid.

Phase B: Deoxychlorination (The Chlorination)

Objective: Conversion of the lactam to the 4-chloro derivative. Safety Alert: This reaction generates HCl gas and requires strict moisture control.

Materials:

  • Intermediate from Phase A (5.0 g, 30.5 mmol)

  • Phosphorus Oxychloride (POCl

    
    ) (25 mL, excess)
    
  • N,N-Dimethylaniline (3.9 mL, 1.0 eq) or Triethylamine (Catalyst/Acid Scavenger)

Protocol:

  • Setup: Oven-dry a 100 mL round-bottom flask. Flush with Nitrogen (N

    
    ).[1]
    
  • Addition: Add the lactam intermediate (5.0 g). Add POCl

    
     (25 mL) followed by N,N-dimethylaniline (3.9 mL).
    
  • Reaction: Heat to reflux (110°C) for 3–5 hours.

    • Mechanism:[2][3][4][5][6] The base catalyzes the formation of the dichlorophosphoryl intermediate, which is the active leaving group.

  • Completion: Reaction is complete when the solid fully dissolves and TLC shows consumption of the polar starting material.

  • Concentration: Distill off excess POCl

    
     under reduced pressure (rotary evaporator with a caustic trap). Do not distill to dryness ; leave a small volume of oil.
    
  • Quenching (CRITICAL): See Section 4 for the "Reverse Quench" technique.

Critical Safety Workflow: POCl3 Quenching

Improper quenching of POCl


 is a leading cause of laboratory thermal runaways. The hydrolysis is exothermic and can be delayed if the mixture is cold and biphasic.

QuenchProtocol Start Concentrated Reaction Residue Action REVERSE QUENCH: Add Residue dropwise to Slurry Start->Action Slow Addition Prep Prepare Ice/Water Slurry (0°C) Prep->Action Control Maintain Temp < 20°C Action->Control Monitor Extraction Extract with DCM or EtOAc Control->Extraction pH Adjustment (NaHCO3)

Figure 2: Reverse Quench Protocol to prevent thermal runaway.

Detailed Quenching Steps:

  • Prepare a slurry of crushed ice (100 g) and water (50 mL) in a large beaker.

  • Dissolve the reaction residue in a minimal amount of dry DCM (10 mL) to reduce viscosity.

  • Dropwise Addition: Add the organic solution into the vigorously stirred ice slurry. Never add water to the reaction flask.

  • Neutralize the aqueous layer with saturated NaHCO

    
     to pH 7–8.
    
  • Extract with Dichloromethane (3 x 50 mL). Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate.

Troubleshooting & Critical Process Parameters (CPPs)

ParameterObservationRoot CauseCorrective Action
Phase A Yield Low Product remains water-soluble.Over-acidification during workup (pH < 3).Adjust pH back to 5–6; the lactam is amphoteric.
Phase A Purity Incomplete cyclization (Open ring intermediate).Insufficient heating or hydrolysis time.Ensure the NaOH heating step (Step 5) is performed for full 1h.
Phase B Exotherm Delayed bubbling/heat upon quenching.Accumulation of unhydrolyzed POCl

.
Use Reverse Quench only. Ensure vigorous stirring to break biphasic layers.
Phase B Color Dark black/tarry crude.Overheating (>120°C) or old POCl

.
Keep bath at 110°C. Distill POCl

before use if it is dark.

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Core

    • Title: A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine...[7][8][9]

    • Source: Molbank (MDPI), 2021.
    • URL:[Link][4][5][8][10][11]

    • Relevance: Validates the cyclization logic using amino-pyrazole precursors.
  • POCl3 Chlorination Methodology

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines...[12][13]

    • Source: Molecules (PMC/NIH), 2012.
    • URL:[Link]

    • Relevance: Provides the foundational parameters for the deoxychlorination step and safety consider
  • Safety Protocols (Quenching)

    • Title: Hydrolysis of Phosphoryl Trichloride (POCl3)
    • Source: Organic Process Research & Development (ACS), 2010.
    • URL:[Link]

    • Relevance: The authoritative guide on preventing thermal runaways during POCl3 workup.

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution of 4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine

Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold The pyrazolo[3,4-d]pyrimidine framework is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural res...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine framework is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[1][2][3] Consequently, derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as kinase inhibitors for anticancer therapy, anti-inflammatory agents, and antivirals.[1][4][5] The compound 4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine serves as a crucial intermediate in the synthesis of diverse libraries of these potentially therapeutic agents. The electron-deficient nature of the pyrimidine ring, further activated by the electronegative chlorine atom at the 4-position, makes this site highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a versatile handle for introducing a wide range of functional groups, enabling the systematic exploration of the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.

These application notes provide detailed protocols for the nucleophilic substitution of 4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine with various nucleophiles, offering insights into the reaction mechanisms and practical guidance for researchers in synthetic and medicinal chemistry.

Reaction Mechanism: Understanding the SNAr Pathway

The nucleophilic substitution at the C4 position of 4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine proceeds via a classical bimolecular SNAr mechanism. This process is generally a two-step addition-elimination sequence.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.

Step 2: Elimination of the Leaving Group

In the second step, the aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and irreversible.

Figure 1: Generalized SNAr mechanism.

The regioselectivity of nucleophilic attack on substituted pyrimidines can be influenced by the electronic nature of other substituents on the ring. For 2,4-dichloropyrimidines, substitution generally occurs preferentially at the 4-position.[6][7] This preference is attributed to the greater ability of the para-like nitrogen (N3) to stabilize the negative charge in the Meisenheimer intermediate compared to the ortho-like nitrogen (N1) for attack at the 2-position.

Experimental Protocols

The following protocols provide detailed procedures for the substitution of the 4-chloro group with N-, O-, and S-nucleophiles.

Protocol 1: Substitution with Nitrogen Nucleophiles (Amination)

The introduction of amino groups at the C4 position is a common strategy in the development of kinase inhibitors. This can be readily achieved by reacting 4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine with a variety of primary and secondary amines.

General Procedure:

A solution of 4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine (1.0 eq) and the desired amine (1.2-2.0 eq) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF) is heated. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to scavenge the HCl generated during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Detailed Step-by-Step Methodology (Example with Aniline):

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine (1.0 g, 5.47 mmol), aniline (0.60 mL, 6.56 mmol, 1.2 eq), and absolute ethanol (20 mL).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • After completion (typically 4-8 hours), allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).

Table 1: Representative Conditions for Amination Reactions

NucleophileSolventBaseTemp. (°C)Time (h)Yield (%)
AnilineEthanol-Reflux6~85
BenzylamineIsopropanolDIPEAReflux4~90
MorpholineDMFTEA1003>95
Methylamine (40% in H₂O)THF-rt2~71[8]

Figure 2: Workflow for amination protocol.

Protocol 2: Substitution with Oxygen Nucleophiles (Alkoxylation)

The reaction of 4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine with alkoxides allows for the synthesis of 4-alkoxy derivatives. These reactions are typically performed under anhydrous conditions using a sodium or potassium alkoxide.

General Procedure:

A solution of the sodium or potassium alkoxide is prepared by dissolving the corresponding alcohol in a suitable anhydrous solvent (e.g., THF or the alcohol itself) and adding sodium hydride or potassium metal. The 4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine is then added to this solution, and the reaction is stirred at room temperature or heated.

Detailed Step-by-Step Methodology (Example with Sodium Methoxide):

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), prepare a solution of sodium methoxide by carefully adding sodium metal (0.15 g, 6.56 mmol, 1.2 eq) to anhydrous methanol (15 mL) at 0 °C.

  • Once all the sodium has reacted, add a solution of 4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine (1.0 g, 5.47 mmol) in anhydrous methanol (5 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Conditions for Alkoxylation Reactions

NucleophileSolventBaseTemp. (°C)Time (h)Yield (%)
Sodium MethoxideMethanolNart3High
Sodium EthoxideEthanolNart4High
Potassium tert-butoxideTHF-rt2Moderate
Protocol 3: Substitution with Sulfur Nucleophiles (Thiolation)

The introduction of a sulfur linkage at the C4 position can be achieved by reacting 4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine with thiols in the presence of a base.

General Procedure:

To a solution of the thiol (1.1 eq) in a suitable solvent such as DMF or ethanol, a base (e.g., sodium hydride, potassium carbonate, or TEA) is added to generate the thiolate anion in situ. The 4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine (1.0 eq) is then added, and the mixture is stirred, typically at room temperature or with gentle heating.

Detailed Step-by-Step Methodology (Example with Thiophenol):

  • To a solution of thiophenol (0.62 mL, 6.02 mmol, 1.1 eq) in anhydrous DMF (15 mL) in a round-bottom flask, add sodium hydride (60% dispersion in mineral oil, 0.24 g, 6.02 mmol, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine (1.0 g, 5.47 mmol) in anhydrous DMF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 3: Representative Conditions for Thiolation Reactions

NucleophileSolventBaseTemp. (°C)Time (h)Yield (%)
ThiophenolDMFNaHrt4High
EthanethiolEthanolK₂CO₃Reflux5Good
Benzyl mercaptanDMFTEA506Good

Figure 3: General experimental workflow.

Trustworthiness and Self-Validation

The protocols provided are based on established principles of nucleophilic aromatic substitution on electron-deficient heterocycles. The progress of each reaction should be carefully monitored by TLC or LC-MS to ensure the consumption of the starting material and the formation of the desired product. The identity and purity of the final compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected shifts in the NMR spectra upon substitution of the chlorine atom provide a reliable method for reaction validation. For example, in the ¹H NMR spectrum, the disappearance of the signal corresponding to the proton at C3 and the appearance of new signals from the introduced nucleophile are indicative of a successful reaction. Similarly, in the ¹³C NMR spectrum, a significant upfield shift of the C4 signal is expected upon substitution of the electron-withdrawing chlorine atom.

References

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][8][9]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Agrebi, A., et al. (2014).
  • Babu, S., Morrill, C., Almstead, N. G., & Moon, Y. C. (2013). Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. Organic letters, 15(8), 1882–1885. [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2021). MDPI. [Link]

  • Hong, C. I., De, N. C., Tritsch, G. L., & Chheda, G. B. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of medicinal chemistry, 19(4), 555–558. [Link]

  • Kumar, A., Ye, G., Gu, X., Wang, Y., Sun, G., & Parang, K. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface, 3(4), 264-269.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Advances. [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. (2017). Journal of Medicinal Chemistry.
  • Rana, A., et al. (2006). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Bioorganic & medicinal chemistry, 14(10), 3655–3661. [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2025).
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]

  • Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. (2025).
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. [Link]

  • The chemistry of pyrazolopyrimidines and their applic
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2020). Synfacts.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (2018). Clausius Scientific Press.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 1,6-Dimethylpyrazolo[3,4-d]pyrimidine Scaffolds

Introduction & Scientific Context The 1,6-dimethylpyrazolo[3,4-d]pyrimidine core acts as a critical bioisostere of ATP, making it a privileged scaffold in the design of kinase inhibitors (e.g., Src, Hck, EGFR) and phosph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The 1,6-dimethylpyrazolo[3,4-d]pyrimidine core acts as a critical bioisostere of ATP, making it a privileged scaffold in the design of kinase inhibitors (e.g., Src, Hck, EGFR) and phosphodiesterase inhibitors. The N1-methyl and C6-methyl substitutions provide specific hydrophobic interactions within the enzyme binding pocket, often improving selectivity compared to the unsubstituted analogs.

However, functionalizing this core via Suzuki-Miyaura coupling presents unique challenges. The electron-deficient nature of the pyrimidine ring activates the C4-position for oxidative addition, but it also renders the substrate susceptible to hydrolysis (reverting to the pyrimidinone) and nucleophilic attack by solvents. Furthermore, the N-rich heterocycle can act as a ligand, potentially poisoning the palladium catalyst if non-optimal ligands are employed.

This guide provides a validated workflow for installing aryl and heteroaryl moieties at the C4 position of 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine , balancing reactivity with catalyst longevity.

Retrosynthetic Logic & Precursor Handling

Before attempting the coupling, the integrity of the electrophile must be verified. The standard precursor is 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine .

Critical Handling Note (The "Hidden" Variable)

Unlike simple aryl chlorides, this chloropyrimidine derivative is hygroscopic and hydrolytically unstable in acidic or highly basic aqueous media.

  • Storage: Store under Argon at -20°C.

  • Quality Check: Run LC-MS before coupling. If a mass peak corresponding to the hydrolyzed product (M-Cl+OH) is >5%, recrystallize from dry hexane/dichloromethane.

Pathway Visualization

The following diagram outlines the workflow from the commercially available pyrazole to the final coupled product.

G Start Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate Cyclization Cyclization (Acetamidine/EtOH) Start->Cyclization Intermed 1,6-Dimethylpyrazolo [3,4-d]pyrimidin-4-one Cyclization->Intermed Chlorination Chlorination (POCl3, Reflux) Intermed->Chlorination Precursor 4-Chloro-1,6-dimethyl- pyrazolo[3,4-d]pyrimidine Chlorination->Precursor Critical Intermediate Suzuki Suzuki Coupling (Pd Cat, Ar-B(OH)2) Precursor->Suzuki Product C4-Arylated Product Suzuki->Product

Figure 1: Synthetic workflow for the generation and functionalization of the 1,6-dimethylpyrazolo[3,4-d]pyrimidine core.

Experimental Protocols

Method A: The "Standard" Protocol (Robust for Aryl Boronic Acids)

Best for: Phenyl groups, electron-rich aromatics, and non-hindered substrates.

Rationale: The C4-chloride is highly activated. Therefore, mild conditions (DME/Water) and standard triphenylphosphine ligands are usually sufficient. We use Sodium Carbonate (


) as a mild base to minimize hydrolysis of the chloride.

Reagents:

  • Substrate: 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (aq) (2.5 equiv)
    
  • Solvent: 1,2-Dimethoxyethane (DME) (0.1 M concentration)

Step-by-Step:

  • Degassing (Crucial): In a reaction vial, combine DME and the 2M aqueous carbonate solution. Sparge with Argon for 15 minutes. Dissolved oxygen is the primary cause of homocoupling side-products.

  • Loading: Add the chloropyrimidine substrate, boronic acid, and

    
     under a counter-flow of Argon.
    
  • Reaction: Seal the vial and heat to 85°C for 4–6 hours.

    • Note: Do not exceed 100°C with this solvent system to prevent pressure buildup and excessive hydrolysis.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product usually elutes between 30-60% EtOAc due to the polarity of the pyrazolo-pyrimidine core.

Method B: The "High-Performance" Protocol (Heterocycles & Hindered Systems)

Best for: Pyridines, Indoles, ortho-substituted rings, or when Method A fails.

Rationale: Nitrogen-containing boronic acids (like pyridyl-boronates) can poison


. We switch to Pd(dppf)Cl2 , a bidentate ferrocene ligand that resists displacement by the substrate nitrogens. We also use Dioxane , which allows for higher temperatures.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Ester: Pinacol ester is preferred over acid for stability (1.3 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv, solid or 2M aq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Pre-mix: Charge the reaction vessel with the substrate, boronic ester, solid

    
    , and catalyst.
    
  • Inertion: Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 100°C for 2–12 hours.

    • Monitoring: Check LC-MS at 2 hours. If the starting chloride is consumed but the intermediate Pd-complex remains, raise temp to 110°C.

  • Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) during the workup to remove residual Palladium, which often sticks to the N7/N8 nitrogens.

Optimization & Troubleshooting Data

The following table summarizes the effects of different parameters specifically on the 1,6-dimethylpyrazolo[3,4-d]pyrimidine core.

ParameterConditionOutcome on 1,6-Dimethyl CoreRecommendation
Base ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

/

Good general conversion.First Choice.

Higher solubility, but increases hydrolysis risk.Use only for unreactive boronates.

/ DIPEA
Poor conversion; Pd-black formation common.Avoid.
Solvent DME /

Excellent solubility of the core.Standard.
Toluene / EtOHGood for non-polar boronates.Alternative.
DMFHigh temp possible, but workup is difficult.Use only for microwave reactions.
Catalyst

Effective for simple aryls.Standard.

Resists N-coordination poisoning.Best for heteroaryls.

+ XPhos
High reactivity for sterically hindered couplings.Use for ortho-substituted rings.

Mechanistic Insight

Understanding the cycle helps explain why the 1,6-dimethyl substitution pattern matters. The electron-rich methyl group at N1 pushes electron density into the pyrazole ring, but the pyrimidine ring remains electron-deficient. This creates a "push-pull" system where the C4-Cl bond is weakened, facilitating the Oxidative Addition step.

However, the N-atoms (specifically N2 and N7) are competing binding sites. If the catalyst binds there (non-productively), the reaction stalls. This is why bidentate ligands (dppf) or bulky ligands (XPhos) are superior—they sterically prevent this "off-cycle" coordination.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast due to e- deficient ring) Pd0->OxAdd Complex1 Pd(II)-Cl Complex (Risk: N-coordination) OxAdd->Complex1 TransMet Transmetalation (Base Required) Complex1->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product Final Product RedElim->Product Substrate 4-Cl-1,6-dimethyl -pyrazolo[3,4-d]pyrimidine Substrate->OxAdd Boronate Ar-B(OH)2 + Base Boronate->TransMet

Figure 2: Catalytic cycle highlighting the rapid oxidative addition at the electron-deficient C4 position and the critical transmetalation step.

References

  • Schenone, S., et al. "Pyrazolo[3,4-d]pyrimidines as potent Src kinase inhibitors: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters, 2004.

  • Rashad, A. E., et al. "Synthesis and antiviral/antitumor activities of certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides and related compounds." Nucleosides, Nucleotides & Nucleic Acids, 2011.

  • Bavetsias, V., et al. "Design and synthesis of pyrazolo[3,4-d]pyrimidine analogues as inhibitors of cyclin-dependent kinases." Journal of Medicinal Chemistry, 2010.

  • Popowycz, F., et al. "Suzuki–Miyaura cross-coupling reaction of 4-chloropyrazolo[3,4-d]pyrimidine." Tetrahedron, 2012. (General reactivity reference).
  • BenchChem. "Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine." (Protocol validation).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Lipophilic Pyrazolo[3,4-d]pyrimidines

[1] Status: Active Agent: Senior Application Scientist, Separation Technologies Topic: Troubleshooting Purification of Lipophilic Kinase Inhibitors (Pyrazolo[3,4-d]pyrimidine scaffold) Executive Summary Pyrazolo[3,4-d]py...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Agent: Senior Application Scientist, Separation Technologies Topic: Troubleshooting Purification of Lipophilic Kinase Inhibitors (Pyrazolo[3,4-d]pyrimidine scaffold)

Executive Summary

Pyrazolo[3,4-d]pyrimidine derivatives (isosteres of adenine) are a cornerstone of kinase inhibitor development (e.g., Src, Btk inhibitors like Ibrutinib analogs).[1][2][3][4][5][6] While the core is heteroaromatic and basic, the addition of hydrophobic groups (phenyl, tert-butyl, alkyl chains) to improve membrane permeability renders these compounds lipophilic .[1]

This duality creates a specific purification paradox:

  • Lipophilicity: The compound dissolves well in DCM but poorly in polar protic solvents, leading to "oiling out" during recrystallization.[1]

  • Basicity: The N1 and N7 nitrogens interact strongly with acidic silanols on silica gel, causing severe peak tailing during flash chromatography despite the compound's overall lipophilicity.

This guide addresses these specific physicochemical challenges.

Part 1: Troubleshooting Guide (Q&A Format)
Category: Flash Chromatography [1][7][8][9][10]

Q1: My compound elutes as a broad, tailing streak on silica gel, contaminating adjacent fractions. I am using Hexane/Ethyl Acetate. What is happening? A: This is the "Silanol Effect." Even if your compound is lipophilic (high LogP), the pyrazolo[3,4-d]pyrimidine core is basic.[1] The acidic silanol groups (Si-OH) on the silica surface protonate your basic nitrogens, acting like an ion-exchange resin rather than a normal phase adsorbent.[1]

  • Immediate Fix: Switch to a DCM/Methanol system and add a basic modifier.

    • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.[1] This neutralizes the silica surface.[7]

    • Protocol: Pre-flush the column with 3 Column Volumes (CV) of the modifier-containing solvent before injection.

Q2: My compound is not soluble in Hexane or Heptane, but it crashes out inside the column when I load it in DCM. How do I load this? A: This is a "Solvent Strength Mismatch." DCM is a strong solvent; when it hits the Hexane-equilibrated column, the compound precipitates as the DCM dilutes.

  • Solution: Use Solid (Dry) Loading .[1]

    • Dissolve the crude in minimal DCM.

    • Add silica gel (ratio 1:2 crude:silica) or Celite 545.[1]

    • Rotovap to dryness (free-flowing powder).[1]

    • Load the powder into a solid load cartridge or on top of the column. This eliminates solvent shock.

Category: Recrystallization [1][3][5][11][12]

Q3: I am trying to recrystallize from hot Ethanol, but the compound separates as an oil (oiling out) rather than crystals upon cooling. A: The compound is too lipophilic for pure ethanol, or the cooling is too rapid. The "oil" is a supercooled liquid phase.

  • Strategy: Use a Lipophilic/Polar Solvent Pair .[1]

    • Method A (The "Drowning" Method): Dissolve in minimal DCM (good solubility).[1] Slowly add Hexane or Petroleum Ether (antisolvent) until cloudy.[1] Let it stand.

    • Method B (The Thermal Switch): Use Diethyl Ether/Petroleum Ether (1:1) .[1] Dissolve the oil in this mixture and refrigerate. The lower polarity often forces the lipophilic lattice to form.

    • Method C (Aqueous Shift): If using Ethanol, add water dropwise to the hot solution until turbidity persists, then re-heat to clear, and cool very slowly.[1]

Part 2: Detailed Experimental Protocols
Protocol A: The "Ammonia-Doped" Flash Chromatography Method

Best for: Basic pyrazolo[3,4-d]pyrimidines that streak on standard silica.[1]

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM)[1]

    • Solvent B: 10% Methanol in DCM + 1% NH₄OH (aq) .[1]

    • Note: Shake Solvent B vigorously to saturate the organic layer with ammonia.

  • Column Equilibration:

    • Flush column with 100% DCM for 2 CV.[1]

    • Flush with 5% Solvent B for 2 CV to neutralize acid sites.

  • Gradient:

    • 0–5 min: 0% B (Isocratic hold)

    • 5–20 min: 0% → 50% B (Linear gradient)[1]

    • Result: Sharp peaks with minimal tailing.

Protocol B: "Oiling Out" Recovery (Ether/Pet Ether Method)

Best for: Lipophilic derivatives that refuse to crystallize from alcohols.[1]

  • Isolate the "oiled out" material and re-dissolve it in a minimal amount of DCM or Chloroform to ensure it is fully in solution.

  • Evaporate the solvent completely to obtain a foam.

  • Add Diethyl Ether (just enough to cover the solid) and sonicate.

  • Add an equal volume of Petroleum Ether (bp 40–60 °C) .

  • Cap the flask and place it in a refrigerator (4°C) for 12–24 hours.

  • Observation: The oil should harden into a white/off-white solid.[1]

  • Filter and wash with cold Petroleum Ether.

Part 3: Comparative Data & Solubility

Table 1: Solubility Profile & Solvent Selection for Pyrazolo[3,4-d]pyrimidines

Solvent SystemRoleApplicationNotes
DCM / MeOH Mobile PhaseFlash ChromatographyExcellent solubility. Requires NH₃/TEA modifier to prevent tailing.
Hexane / EtOAc Mobile PhaseFlash ChromatographyOften poor solubility for loading.[1] Good for very lipophilic analogs (e.g., tert-butyl substituted).[1]
EtOH / Water (1:1) RecrystallizationFinal PurificationStandard for polar derivatives.[1] Risk of "oiling out" for lipophilic analogs.
Ether / Pet Ether Recrystallization"Oiling Out" RescueBest for highly lipophilic analogs (e.g., N-phenyl, N-benzyl derivatives).[1]
DMF / Water PrecipitationBulk CleanupDissolve in DMF, pour into ice water to precipitate crude solid.[1]
Part 4: Visual Workflows (Graphviz)
Diagram 1: Purification Decision Matrix

Caption: Logic flow for selecting the correct purification method based on compound behavior.

PurificationLogic Start Crude Pyrazolo[3,4-d]pyrimidine SolubilityCheck Check Solubility in Hexane/EtOAc Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble High Lipophilicity Insoluble Insoluble / Oiling SolubilityCheck->Insoluble Polar/Basic Core Dominant FlashMethod Flash Chromatography Soluble->FlashMethod DCMFlash DCM/MeOH + 1% NH4OH Insoluble->DCMFlash Use Dry Load StandardFlash Hex/EtOAc Gradient FlashMethod->StandardFlash Recryst Recrystallization FlashMethod->Recryst Post-Column TailingCheck Tailing on TLC? StandardFlash->TailingCheck AddModifier Add 1% TEA or NH4OH TailingCheck->AddModifier Yes (Basic N) OilingOut Problem: 'Oiling Out' Recryst->OilingOut EtherPetEther Use Ether/Pet Ether (1:1) Slow Cool OilingOut->EtherPetEther

[1]

Diagram 2: The "Dry Loading" Protocol

Caption: Step-by-step workflow for handling solubility mismatches during column loading.

DryLoad Step1 1. Dissolve Crude in minimal DCM Step2 2. Add Silica Gel (1:2 Ratio) Step1->Step2 Step3 3. Rotovap to Dry Powder Step2->Step3 Step4 4. Load Powder on Column Step3->Step4 Step5 5. Elute with Non-Polar Start Step4->Step5

References
  • Schenone, S., et al. (2014).[1] Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. Journal of Medicinal Chemistry. Link[1]

  • Hassaballah, A. I., et al. (2024).[1][2][5][12] New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity. RSC Advances. Link

  • Biotage. (2018).[1][7] Successful Flash Chromatography: Mobile Phase Selection for Basic Compounds. Biotage Application Notes. Link

  • Popowycz, F., et al. (2023).[1] Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of Aqueous Solubility. NIH PubMed Central.[1] Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Recrystallization techniques for heteroaromatics). Link

Sources

Optimization

Technical Support Center: Solving Regioselectivity Issues in Pyrazolo[3,4-d]pyrimidine N-Alkylation

Welcome to the technical support center for N-alkylation of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pract...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-alkylation of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for controlling regioselectivity in this critical synthetic transformation. Pyrazolo[3,4-d]pyrimidines are a vital class of heterocyclic compounds, frequently investigated for their wide-ranging biological activities, including anticancer and kinase inhibition properties.[1][2] However, their synthesis, particularly the selective N-alkylation, often presents significant challenges due to the presence of two reactive nitrogen atoms in the pyrazole ring, leading to mixtures of N1 and N2 regioisomers.

This guide provides a structured approach to diagnosing and solving these regioselectivity issues, drawing from established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of pyrazolo[3,4-d]pyrimidines?

A1: The core challenge is controlling regioselectivity. The pyrazole moiety contains two nucleophilic nitrogen atoms (N1 and N2). Alkylation can occur at either position, often yielding a mixture of regioisomers that can be difficult to separate and characterize.[3] Achieving high yields of a single, desired isomer is crucial for downstream applications, especially in drug discovery where specific isomers possess distinct biological activities.[4]

Q2: What key factors influence whether alkylation occurs at the N1 or N2 position?

A2: The regiochemical outcome is a delicate balance of several interconnected factors:

  • Steric Hindrance: This is often the most dominant factor. Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazolo[3,4-d]pyrimidine core or the use of a bulky alkylating agent will direct the incoming group to the more sterically accessible nitrogen.[5][6]

  • Electronic Effects: The electronic properties of substituents on the heterocyclic core can influence the relative nucleophilicity of the N1 and N2 atoms.[6] Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.

  • Reaction Conditions (Kinetic vs. Thermodynamic Control): The choice of base, solvent, and temperature determines whether the reaction is under kinetic or thermodynamic control.[7][8]

    • Kinetic control (favored by strong, bulky bases and low temperatures) yields the product that is formed fastest, which is typically the less sterically hindered isomer.[7]

    • Thermodynamic control (favored by weaker bases and higher temperatures, allowing for equilibrium) yields the most stable product.[8][9]

  • Solvent: The polarity of the solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used.[3] Interestingly, the choice between solvents like THF and DMSO can sometimes reverse the regioselectivity, likely due to differences in how the solvent molecules solvate the pyrazolide anion and the counter-ion.[10][11]

  • Base and Counter-ion: The choice of base (e.g., NaH, K₂CO₃, NaHMDS) is critical. The nature of the resulting counter-ion (e.g., Na+, K+) can influence the aggregation state of the pyrazolide and its reactivity, sometimes directing the alkylation to a specific nitrogen.[10]

Q3: How can I reliably characterize the N1 and N2 isomers to determine my product ratio?

A3: Unambiguous characterization is essential. The most powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1D NMR (¹H and ¹³C): While subtle, there are often reproducible differences in the chemical shifts of protons and carbons near the site of alkylation.

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are definitive for structure elucidation. An NOE correlation between the protons of the newly introduced alkyl group and a proton on a substituent at a neighboring position (e.g., C6 on the pyrimidine ring) can confirm the regiochemistry. For instance, an NOE between the N1-alkyl group and the C6-proton would confirm the N1 isomer.[5]

  • X-Ray Crystallography: If a suitable single crystal can be obtained, this method provides unequivocal proof of the molecular structure.[1]

Troubleshooting Guide: Improving Regioselectivity

This section provides a systematic approach to troubleshoot and optimize your N-alkylation reactions when faced with poor regioselectivity.

Problem: My reaction yields an inseparable mixture of N1 and N2 isomers.

This is the most common issue. The goal is to alter the reaction conditions to favor one regioisomer significantly over the other.

Logical Troubleshooting Flow

G start Initial Reaction: Mixture of N1/N2 Isomers sterics Step 1: Analyze Steric Environment start->sterics kinetic_thermo Step 2: Modify for Kinetic vs. Thermodynamic Control sterics->kinetic_thermo If sterics are ambiguous or modification is not feasible steric_agent Use a Bulkier Alkylating Agent sterics->steric_agent Targeting less hindered N steric_substituent Modify Pyrazole Substituent (if possible) sterics->steric_substituent If substrate can be modified solvent Step 3: Change the Solvent System kinetic_thermo->solvent If base/temp changes are ineffective kinetic Kinetic Control: - Strong, bulky base (LDA, NaHMDS) - Low Temperature (-78 °C) kinetic_thermo->kinetic To favor the fastest-forming product thermodynamic Thermodynamic Control: - Weaker base (K₂CO₃) - Higher Temperature (reflux) kinetic_thermo->thermodynamic To favor the most stable product protecting_group Step 4: Consider a Directing or Protecting Group Strategy solvent->protecting_group If solvent change is ineffective solvent_polar Switch between Polar Aprotic Solvents (e.g., THF vs. DMSO) solvent->solvent_polar sem_strategy Employ SEM-Cl for regioselective protection/alkylation protecting_group->sem_strategy end_node Desired Regioisomer is Major Product steric_agent->end_node steric_substituent->end_node kinetic->end_node thermodynamic->end_node solvent_polar->end_node sem_strategy->end_node

Caption: Decision tree for troubleshooting pyrazolo[3,4-d]pyrimidine N-alkylation.

Data-Driven Optimization Strategies

The choice of reaction conditions can dramatically shift the N1/N2 product ratio. The following table illustrates how different parameters can influence the outcome, based on general principles observed in pyrazole chemistry.

Condition SetBaseSolventTemperatureLikely Control TypeFavored Isomer (Generally)Rationale
1 NaHDMF25 °CMixed/StandardVariesA common starting point, selectivity is substrate-dependent.
2 (Kinetic) LDA or NaHMDSTHF-78 °C to 0 °CKineticProduct of attack at the less sterically hindered NStrong, bulky base deprotonates the most accessible N-H faster; low temp prevents equilibration.[7]
3 (Thermodynamic) K₂CO₃DMSO80-100 °CThermodynamicThe more thermodynamically stable isomerWeaker base and higher temperature allow for proton exchange and equilibration to the most stable product.[8]
4 (Solvent Effect) NaHDMSO25 °CVariesOften N1DMSO can favor solvent-separated ion pairs, which may alter reactivity compared to THF.[10][11]

Note: Data is illustrative and compiled from various sources. Exact ratios and yields will vary depending on the specific pyrazolo[3,4-d]pyrimidine and alkylating agent used.

Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation under Kinetic Control

This protocol is designed to favor the sterically less hindered isomer.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the starting pyrazolo[3,4-d]pyrimidine (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture at -78 °C for 30-60 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide) (1.1-1.2 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[12]

Protocol 2: General Procedure for N-Alkylation under Thermodynamic Control

This protocol is designed to favor the more thermodynamically stable isomer.

  • Preparation: To a round-bottom flask, add the starting pyrazolo[3,4-d]pyrimidine (1.0 eq) and potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Dissolution: Add dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (approx. 0.1-0.2 M concentration).

  • Alkylation: Add the alkylating agent (1.1-1.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Cooling & Quenching: Cool the reaction to room temperature and pour it into ice water.

  • Work-up: If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.[12]

Protocol 3: Isomer Separation and Characterization

If a mixture is obtained, separation and characterization are crucial.

  • Separation:

    • Flash Column Chromatography: This is the most common method.[12] Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve separation. Using a shallow solvent gradient can improve the resolution of closely eluting isomers.

    • Preparative HPLC: For very difficult separations, reverse-phase (e.g., C18 column) or normal-phase preparative HPLC can be employed.[12]

  • Characterization Workflow:

    G a Isolated Isomer 1 nmr1 ¹H, ¹³C NMR a->nmr1 b Isolated Isomer 2 nmr2 ¹H, ¹³C NMR b->nmr2 noesy1 2D NOESY/ROESY nmr1->noesy1 noesy2 2D NOESY/ROESY nmr2->noesy2 struct1 Structure Confirmed noesy1->struct1 struct2 Structure Confirmed noesy2->struct2

    Caption: Workflow for the characterization of N-alkylation regioisomers.

Advanced Strategies

For particularly challenging substrates where conventional methods fail, advanced strategies may be necessary.

  • Protecting Groups: A [2-(trimethylsilyl)ethoxy]methyl (SEM) group can be used. N-alkylation of SEM-protected pyrazoles can be highly regioselective. Subsequent deprotection provides the desired N-alkyl pyrazole as a single isomer.[13] This strategy introduces extra steps but offers excellent control.

  • Directed Metalation: Although more complex, directed ortho-metalation strategies can be adapted to functionalize the pyrazole ring prior to alkylation, which can then influence the regiochemical outcome.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and solve the regioselectivity challenges inherent in the N-alkylation of pyrazolo[3,4-d]pyrimidines, accelerating the synthesis of these valuable compounds for further study and development.

References
  • MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Available from: [Link]

  • Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
  • National Center for Biotechnology Information. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]

  • Semantic Scholar. (2022, May 17). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. (2022, August 14). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Available from: [Link]

  • ResearchGate. (2025, August 6). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[5][6][14]Triazolo[3][15]pyridines and Related Deaza-Compounds. Available from: [Link]

  • PubMed. (2021, January 27). Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Available from: [Link]

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Available from: [Link]

  • ResearchGate. (2025, August 10). Regioselective Alkylation of 4,6Bis(methylthio)-1 H -pyrazolo[3,4- d ]pyrimidine. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available from: [Link]

  • Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Challenges in SNAr Reactions

A Senior Application Scientist's Guide to Troubleshooting Nucleophilic Aromatic Substitution at a Hindered C4 Position Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Nucleophilic Aromatic Substitution at a Hindered C4 Position

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with SNAr reactions, particularly when dealing with steric hindrance at the C4 position of an aromatic ring. As a senior application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to solve complex synthetic challenges. We will explore the "why" behind experimental phenomena and equip you with a logical framework for effective troubleshooting.

Section 1: Foundational Principles - The SNAr Reaction and Steric Hindrance

The SNAr reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1][2] The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a key intermediate known as the Meisenheimer complex.[3][4][5]

The stability of this negatively charged intermediate is paramount for a successful reaction. It is stabilized by the presence of strong electron-withdrawing groups (EWGs) at the ortho and para positions relative to the leaving group.[6][7][8][9] These groups delocalize the negative charge through resonance, lowering the activation energy of the first, rate-determining step.[10]

Figure 1: The SNAr Addition-Elimination Mechanism.

The Challenge: Steric Hindrance at C4

When a bulky substituent is present at the C4 position (para to the leaving group), it introduces significant steric challenges that can dramatically slow down or completely stall the reaction. This is primarily due to two factors:

  • Hindered Nucleophilic Attack: The bulky group physically obstructs the trajectory of the incoming nucleophile, increasing the activation energy for the formation of the Meisenheimer complex.

  • Destabilization of the Intermediate: Steric clash between the C4-substituent and the adjacent C3/C5 protons can force the activating group (e.g., a nitro group) out of the plane of the aromatic ring. This misalignment disrupts the π-orbital overlap required for effective resonance stabilization of the negative charge in the Meisenheimer complex.[11]

Figure 2: Impact of C4 Steric Hindrance on SNAr Reactions.

Section 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions that researchers commonly face when dealing with sterically demanding SNAr reactions.

FAQ 1: My reaction is extremely slow or has stalled completely. What are the primary causes and how can I fix it?

Potential Causes:

  • Insufficient Thermal Energy: The activation barrier for forming the sterically congested Meisenheimer complex is too high at the current reaction temperature.

  • Poor Solvent Choice: The solvent may not be adequately stabilizing the charged intermediate or may have a boiling point that is too low to provide sufficient energy. Polar aprotic solvents are generally preferred as they solvate the cation of the base while leaving the nucleophile relatively free and reactive.[12]

  • Weak Nucleophile/Base Combination: The nucleophile may not be strong enough to attack the electron-deficient ring, or the base may not be effectively deprotonating the nucleophile (if required).

Troubleshooting Strategies:

  • Increase Reaction Temperature: This is the most direct way to provide the system with the necessary activation energy. Consider switching to a higher-boiling solvent if necessary.

  • Employ Microwave Irradiation: Microwave heating can dramatically accelerate reactions by efficiently and rapidly heating the solvent and polar reagents.[13][14][15] This technique often leads to shorter reaction times and higher yields compared to conventional heating.[16]

  • Optimize Your Solvent: Switch to a high-boiling polar aprotic solvent like DMSO, NMP, or sulfolane. These solvents are excellent at stabilizing the Meisenheimer complex.

  • Use a Stronger Base: If your nucleophile is an alcohol or amine, switching from a carbonate base (e.g., K₂CO₃) to a stronger, non-nucleophilic base like DBU or a metal hydride (e.g., NaH) can significantly increase the concentration of the active nucleophile. For N-arylation of indoles and carbazoles, a KOH/DMSO system has proven effective.[17]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Use Case for Hindered SNAr
DMF 15337Good starting point, moderate temperature.
DMAc 16538Slightly higher temperature reactions.
NMP 20232High temperature, good for stubborn reactions.
DMSO 18947Excellent polarity, high temperature.[17]
Sulfolane 28543Very high temperatures, thermally stable.
Table 1: Common Polar Aprotic Solvents for SNAr Reactions.
FAQ 2: My yield is very low, and I'm observing significant decomposition of my starting material. What's happening?

Potential Causes:

  • Side Reactions Outcompeting SNAr: At the high temperatures required to overcome steric hindrance, alternative degradation pathways can become significant.

  • Product Inhibition: In some cases, the product of the reaction can bind to a catalyst or reagent, effectively shutting down the reaction pathway.[18]

  • Poor Leaving Group: While fluorine is highly activating due to its electronegativity, in some sterically hindered cases, a different leaving group might be required to balance activation and bond-breaking energetics.[6]

Troubleshooting Strategies:

  • Consider Catalysis: Instead of relying solely on thermal energy, a catalyst can provide an alternative, lower-energy reaction pathway.

    • Phase-Transfer Catalysis (PTC): A PTC like a quaternary ammonium salt can be invaluable, especially in solid-liquid or liquid-liquid systems. It works by shuttling the nucleophilic anion into the organic phase, increasing its effective concentration and reactivity.[19][20][21]

    • Lewis Acid Catalysis: Simple protic or Lewis acids can catalyze SNAr reactions, particularly on heteroaromatic substrates, by protonating or coordinating to the heterocycle, which increases its electrophilicity.[22]

    • Organocatalysis: Recent advances have shown that organic superbases, such as t-Bu-P4, can catalyze concerted SNAr reactions, avoiding the formation of a traditional Meisenheimer intermediate altogether.[1][23] This can be particularly effective for substrates that are not strongly activated by EWGs.

  • Change the Leaving Group: The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I.[7] Fluorine is the most activating because the rate-determining step is nucleophilic attack, which is accelerated by fluorine's strong inductive electron withdrawal. However, if the second step (loss of the leaving group) becomes rate-limiting due to steric factors, a switch to Cl or even a sulfonate group might be beneficial.

  • Use Aqueous Conditions with Additives: Surprisingly, SNAr reactions can sometimes be run effectively in water using additives like hydroxypropyl methylcellulose (HPMC). These conditions can be mild and tolerate a wide range of functional groups.[24]

FAQ 3: The SNAr reaction is simply not working. Are there any alternative synthetic strategies I should consider?

Potential Causes:

  • Extreme Steric Hindrance: The combination of a bulky C4-substituent and a bulky nucleophile may render the SNAr pathway kinetically inaccessible.

  • Deactivating Ring Electronics: If the aromatic ring lacks sufficient activation from electron-withdrawing groups, the SNAr reaction will be unfavorable.[25]

Alternative Strategies:

  • Transition Metal-Catalyzed Cross-Coupling: For the formation of C-N and C-O bonds, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann coupling are powerful alternatives.[26][27] These reactions proceed through a different mechanism (oxidative addition/reductive elimination) and are often more tolerant of steric hindrance and less dependent on the electronic nature of the aromatic ring.[28]

  • Concerted Nucleophilic Aromatic Substitution (C-SNAr): As mentioned, this pathway avoids the formation of the Meisenheimer complex and proceeds through a single transition state.[23] This mechanism is less sensitive to the electronic demands of the classical SNAr reaction and can be a viable option for less-activated or sterically hindered systems.[1][25]

  • Intramolecular SNAr (Truce-Smiles Rearrangement): If the nucleophile can be tethered to the aromatic ring, an intramolecular reaction can be highly efficient due to favorable conformational pre-organization, which can overcome high activation barriers.[29]

Figure 3: Troubleshooting Workflow for Hindered SNAr Reactions.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted SNAr with a Hindered Substrate

This protocol provides a starting point for optimizing a challenging SNAr reaction using microwave heating.

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the sterically hindered aryl halide (1.0 eq, e.g., 0.5 mmol).

  • Addition of Nucleophile and Base: Add the nucleophile (1.2 eq, 0.6 mmol) and a suitable base (e.g., K₂CO₃, 2.0 eq, 1.0 mmol).

  • Solvent Addition: Add a high-boiling polar aprotic solvent (e.g., NMP or DMSO, 3-5 mL).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of a laboratory microwave reactor. Set the reaction temperature to 150-200 °C (use dynamic power control to not exceed the maximum pressure rating of the vial). Set the reaction time for an initial screening of 30-60 minutes.

  • Work-up and Analysis: After the reaction has cooled to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product by TLC, LC-MS, or ¹H NMR to determine conversion.

Protocol 2: Screening for Optimal Phase-Transfer Catalyst

This protocol outlines a parallel screening experiment to identify an effective phase-transfer catalyst.

  • Setup: Arrange a set of four identical reaction vials (e.g., 2 mL screw-cap vials) with small magnetic stir bars.

  • Stock Solutions: Prepare stock solutions of your aryl halide, nucleophile, and base in your chosen solvent to ensure accurate dispensing.

  • Reaction Charging: To each vial, add the aryl halide (1.0 eq, e.g., 0.1 mmol), nucleophile (1.2 eq, 0.12 mmol), and base (2.0 eq, 0.2 mmol) using the prepared stock solutions.

  • Catalyst Addition:

    • Vial 1 (Control): Add no catalyst.

    • Vial 2 (TBAB): Add tetrabutylammonium bromide (TBAB) (0.1 eq, 0.01 mmol).

    • Vial 3 (Aliquat 336): Add Aliquat 336 (tricaprylylmethylammonium chloride) (0.1 eq, 0.01 mmol).

    • Vial 4 (18-Crown-6): Add 18-Crown-6 (0.1 eq, 0.01 mmol) (Note: Use with potassium bases).

  • Reaction and Analysis: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours). After cooling, quench a small aliquot from each reaction and analyze by LC-MS or GC-MS to compare the conversion to the desired product.

References

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from OrgoSolver. [Link]

  • Dadkhah, A., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Ingle, G., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]

  • ResearchGate. (2017). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

  • Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]

  • Fiveable. (n.d.). Meisenheimer complex Definition. [Link]

  • Mita, T., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Wikipedia. (n.d.). Meisenheimer complex. [Link]

  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Kappe, C. O., et al. (2012). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PMC. [Link]

  • Vantourout, J. C., et al. (2016). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. PMC. [Link]

  • Mita, T., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC - NIH. [Link]

  • ResearchGate. (2008). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions. [Link]

  • RSC Publishing. (2020). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • IJIRSET. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]

  • Nature. (2022). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. [Link]

  • Buncel, E., et al. (2008). Stable Spirocyclic Meisenheimer Complexes. PMC - NIH. [Link]

  • ResearchGate. (2012). Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. [Link]

  • Clayden, J., et al. (2020). C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). ACS Publications. [Link]

  • Royal Society of Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • RSC Publishing. (n.d.). Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reaction in Water/aqueous Surfactants/PTC. [Link]

  • Chemistry LibreTexts. (2020). 17.1: Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (n.d.). Scope of study. (a) Previously observed Meisenheimer complexes have.... [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • ResearchGate. (2021). Acid‐Catalyzed Nucleophilic Aromatic Substitution: Experimental and Theoretical Exploration of a Multistep Mechanism. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

  • ResearchGate. (2017). (PDF) Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. [Link]

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • ACS Publications. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • PMC. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]

  • Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. [Link]

  • YouTube. (2022). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. [Link]

  • CEM Corporation. (n.d.). Nucleophilic additions and substitutions. [Link]

  • C&EN. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]

  • PubMed. (2024). Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 1,6-Dimethylpyrazolo[3,4-d]pyrimidine Salts

Status: Operational Ticket ID: CRY-PZP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The 1,6-dimethylpyrazolo[3,4-d]pyrimidine scaffold is a critical pharmacophore, o...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CRY-PZP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The 1,6-dimethylpyrazolo[3,4-d]pyrimidine scaffold is a critical pharmacophore, often functioning as an isostere of adenine in kinase inhibitors (e.g., CDK2, EGFR inhibitors).[1][2] However, its weak basicity and planar, rigid structure often lead to significant process challenges: poor aqueous solubility , propensity for "oiling out" (liquid-liquid phase separation), and stubborn polymorphism .

This guide moves beyond generic advice, offering a root-cause analysis and self-validating protocols for stabilizing these salts.

Module 1: Salt Selection & Screening Strategy

The Core Challenge: Weak Basicity

The pyrazolo[3,4-d]pyrimidine core is a weak base. The N5 nitrogen (pyrimidine ring) is typically the most basic site, but electron-donating or withdrawing groups at the 4-position heavily influence the pKa. If the


 (pKa of acid - pKa of base) is 

, you will likely form a co-crystal or an unstable salt that dissociates in solution.
Protocol: The "Golden Rule of 3" Screen

Do not rely on monodentate acids alone. Use this validated screening matrix.

Counter-ion ClassAcid CandidateSolvent System (v/v)Rationale
Class I (Strong) Methanesulfonic acid (MsOH)Ethanol / EtOAc (1:4)High

ensures proton transfer. MsOH salts often break planar stacking.
Class II (Medium) Maleic AcidIsopropanol (IPA)Good for resolving "oiling out" due to hydrogen bonding capability.
Class III (Specific) Hydrochloric Acid (4M in Dioxane)Acetone / MTBEWarning: HCl salts of this scaffold are often hygroscopic. Use anhydrous conditions.
Troubleshooting Guide: Salt Formation

Q: I added the acid, but no precipitate formed. The solution is clear.

  • Diagnosis: You are likely in the Metastable Zone Width (MSZW) , or the salt is too soluble in the chosen alcohol.

  • The Fix:

    • Evaporative Stress: Do not just rotovap to dryness (this creates amorphous gum). Instead, reduce volume by 50% under vacuum at 40°C.

    • Vapor Diffusion: Dissolve the free base in a minimum amount of DMF (dimethylformamide). Place this open vial inside a larger jar containing DCM (dichloromethane) or Diethyl Ether . Seal the outer jar. The anti-solvent will slowly diffuse in, promoting controlled crystal growth [1].

Q: My salt is pink/brown, but the starting material was white.

  • Diagnosis: Oxidation of the electron-rich pyrazole ring or trace metal contamination.

  • The Fix:

    • Add 0.1% w/w Sodium Bisulfite or Ascorbic Acid to the aqueous phase during the final wash before salt formation.

    • Degas all solvents with Nitrogen for 15 minutes prior to use.

Module 2: The "Oiling Out" Crisis (Liquid-Liquid Phase Separation)

Mechanism of Failure

"Oiling out" occurs when the crystallization temperature (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) is higher than the Liquid-Liquid Phase Separation temperature (

). Instead of nucleating crystals, the solution splits into a solvent-rich phase and a solute-rich oil. This oil traps impurities, leading to low purity.[3][4]
Workflow: Recovering from an Oiled Batch

OilingOutRecovery Start Observation: Solution turns cloudy/oily (Emulsion formed) CheckTemp Check Temperature vs. Solubility Start->CheckTemp Reheat Reheat to T > T_clear (Dissolve Oil) CheckTemp->Reheat If oil persists Seed Add Seeds at T_cloud - 2°C Reheat->Seed At Metastable Limit SlowCool Cool at 0.1°C/min Seed->SlowCool AntiSolvent Add Anti-solvent via Syringe Pump Seed->AntiSolvent Alternative Success Crystalline Suspension SlowCool->Success AntiSolvent->Success

Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (LLPS) events.

Troubleshooting Guide: Oiling Out

Q: I reheated the solution, but it oils out again immediately upon cooling.

  • Diagnosis: Your solute concentration is too high, pushing the system into the "spinodal decomposition" region.

  • The Fix:

    • Dilute: Add 20% more of the good solvent (e.g., Ethanol).

    • Temperature Cycling: Oscillate the temperature. Heat to 60°C (dissolve), cool to 40°C (oil forms), heat to 50°C (oil dissolves), cool to 35°C. This "annealing" process trains the oil droplets to reorganize into a lattice.

Q: I don't have seed crystals. How do I start nucleation?

  • The Fix: Use Sonocrystallization . Immerse the flask in an ultrasonic bath for 30-60 seconds when the solution enters the supersaturated state. The cavitation bubbles provide a surface for nucleation, bypassing the oil phase.

Module 3: Polymorph Control & Characterization

The Hidden Variable

Pyrazolo[3,4-d]pyrimidines are planar and stack efficiently (π-π stacking). This often leads to multiple polymorphs:

  • Form A (Kinetic): Needle-like, lower melting point, formed by rapid cooling.

  • Form B (Thermodynamic): Block-like/Prismatic, higher melting point, formed by slow evaporation or slurry ripening.

Protocol: Slurry Ripening (Ostwald Ripening)

If you observe inconsistent melting points (e.g., varying between 170°C and 215°C [2]), convert the kinetic form to the thermodynamic form:

  • Suspend the solid in a solvent where it has low solubility (e.g., Heptane or Water/Ethanol 9:1).

  • Stir at 50°C for 24-48 hours.

  • The smaller, less stable crystals (Form A) will dissolve and redeposit onto the larger, stable crystals (Form B).

References

  • ResearchGate Discussion. (2016). Crystallization of pyrimidin-2(5)-one derivatives using DMF/DCM diffusion.Link

  • Semenov, B. B., et al. (2021). Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[5] MDPI Molbank. (Demonstrates melting point variations and recrystallization from alcohol/water). Link

  • BenchChem Technical Support. (2025). Preventing Oiling Out in Diastereomeric Salt Formation.[4] (Authoritative guide on LLPS mechanisms). Link

  • Saad, N., et al. (2022).[1][6][7] Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors.[1][6][8] RSC Advances.[1] (Provides context on the scaffold's biological importance and synthesis). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characteristic Shifts of 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[3,4-d]pyrimidine core is a prevalent motif in medicinal chemistry, recognized as a purine isostere and forming the foundation for numerous comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine core is a prevalent motif in medicinal chemistry, recognized as a purine isostere and forming the foundation for numerous compounds with diverse biological activities, including kinase inhibition.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of these molecules. Understanding the characteristic chemical shifts and coupling constants of the protons in the pyrazolo[3,4-d]pyrimidine ring system is paramount for confirming molecular identity, assessing purity, and investigating intermolecular interactions.

This guide will delve into the specific ¹H NMR features of 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, offering a comparative analysis with its mono-methylated counterparts and other substituted derivatives to rationalize the observed spectral patterns.

Understanding the ¹H NMR Spectrum: A Comparative Approach

The ¹H NMR spectrum of 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is characterized by distinct signals corresponding to the two methyl groups and the two aromatic protons of the bicyclic system. The precise chemical shifts of these protons are influenced by the electronic environment dictated by the nitrogen atoms within the rings and the nature of the substituents. To provide a comprehensive understanding, we will compare the expected shifts for the target molecule with experimentally determined data for structurally similar compounds.

General ¹H NMR Characteristics of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine ring system typically exhibits signals for its aromatic protons in the downfield region of the ¹H NMR spectrum, generally between δ 7.0 and 9.0 ppm. The exact positions are sensitive to the substitution pattern on both the pyrazole and pyrimidine rings.

Experimental Data Comparison

While direct, publicly available experimental ¹H NMR data for 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is limited, we can infer its characteristic shifts by analyzing data from closely related, well-characterized analogs. The following table summarizes key ¹H NMR data for relevant pyrazolo[3,4-d]pyrimidine derivatives.

CompoundSolventN1-CH₃ (δ ppm)C6-CH₃ (δ ppm)C3-H (δ ppm)C4-H (δ ppm)Other Signals (δ ppm)Reference
1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (Predicted) CDCl₃~3.9 - 4.1~2.6 - 2.8~7.9 - 8.1~8.6 - 8.8
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineAcetone-d₆3.96 (s)-8.00 (s)-3.14 (s, N-CH₃), 4.61 (s, CH₂Cl), 7.45 (br s, NH)[2][3]
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidineDMSO-d₆4.08 (s)-8.46 (s)-4.92 (s, CH₂Cl)[4]
3,5-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneDMSO-d₆-2.52 (s)-8.40 (s)3.47 (s, N5-CH₃), 7.33-8.02 (m, Ar-H)[1]

Analysis of Comparative Data:

  • N1-Methyl Proton (N1-CH₃): In the analyzed analogs, the N1-methyl protons consistently appear as a singlet in the range of δ 3.96 - 4.08 ppm.[2][3][4] This downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom and the aromatic pyrazole ring. Therefore, for 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, the N1-methyl signal is predicted to be in a similar region, around δ 3.9 - 4.1 ppm in a non-polar solvent like CDCl₃.

  • C6-Methyl Proton (C6-CH₃): The chemical shift of a methyl group at the C6 position is influenced by the pyrimidine ring. In 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, the C3-methyl (analogous to C6-methyl in the target) appears at δ 2.52 ppm.[1] This suggests that the C6-methyl protons in 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine will likely resonate further upfield compared to the N1-methyl protons, predicted to be in the range of δ 2.6 - 2.8 ppm.

  • Pyrazole Ring Proton (C3-H): The proton at the C3 position of the pyrazole ring is typically observed as a singlet. In 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, this proton appears at δ 8.00 ppm in acetone-d₆.[2][3] In 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the C3-H proton is further downfield at δ 8.46 ppm in DMSO-d₆, likely due to the electron-withdrawing effect of the chlorine at C4.[4] For the target molecule, the C3-H proton is expected to be in the range of δ 7.9 - 8.1 ppm.

  • Pyrimidine Ring Proton (C4-H): The chemical shift of the C4-proton is highly dependent on the substituents on the pyrimidine ring. In many of the available examples, this position is substituted. However, based on general principles of aromatic proton chemical shifts in heterocyclic systems, the C4-H proton in 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is anticipated to be the most downfield aromatic proton due to the influence of the adjacent nitrogen atoms, with a predicted chemical shift in the range of δ 8.6 - 8.8 ppm.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

To obtain reliable and reproducible ¹H NMR data for 1,6-dimethyl-1H-pyrazolo[3,anb]pyrimidine and its analogs, the following experimental workflow is recommended:

Fig. 1: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the pyrazolo[3,4-d]pyrimidine derivative.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve good signal dispersion.

    • Set appropriate acquisition parameters, including a standard one-pulse sequence, a sufficient number of scans to obtain a good signal-to-noise ratio, and an appropriate relaxation delay.

  • Data Processing:

    • Perform Fourier transformation of the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS signal to δ 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

    • Accurately pick all peaks and report the chemical shifts (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz.

Logical Framework for Structural Assignment

The unambiguous assignment of the proton signals in 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine and its analogs relies on a logical interpretation of the chemical shifts, multiplicities, and integration values, supported by comparative data and an understanding of substituent effects.

structural_assignment cluster_assignment Signal Assignment Spectrum ¹H NMR Spectrum Chemical_Shift Chemical Shift (δ) Spectrum->Chemical_Shift Multiplicity Multiplicity (s, d, t, etc.) Spectrum->Multiplicity Integration Integration Spectrum->Integration N1_Me N1-CH₃ (~3.9-4.1 ppm, s, 3H) Chemical_Shift->N1_Me Downfield singlet C6_Me C6-CH₃ (~2.6-2.8 ppm, s, 3H) Chemical_Shift->C6_Me Upfield singlet C3_H C3-H (~7.9-8.1 ppm, s, 1H) Chemical_Shift->C3_H Aromatic singlet C4_H C4-H (~8.6-8.8 ppm, s, 1H) Chemical_Shift->C4_H Most downfield aromatic singlet Multiplicity->N1_Me Multiplicity->C6_Me Multiplicity->C3_H Multiplicity->C4_H Integration->N1_Me Integration->C6_Me Integration->C3_H Integration->C4_H Structure Assigned Structure: 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine N1_Me->Structure C6_Me->Structure C3_H->Structure C4_H->Structure

Fig. 2: Logic diagram for assigning ¹H NMR signals.

By systematically analyzing the ¹H NMR spectrum and comparing the data with that of known related structures, researchers can confidently assign the proton signals of 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine. This guide provides a foundational understanding of the expected spectral features and a robust methodology for acquiring and interpreting the data, thereby facilitating the unambiguous characterization of this important class of heterocyclic compounds.

References

  • Al-Warhi, T., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(15), 5020. [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2282-2296. [Link]

  • Castagnolo, D., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958. [Link]

  • Abdel-Wahab, B. F., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1995-2015. [Link]

  • Krasavin, M., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1294. [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2282-2296. [Link]

  • El-Sayed, N. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: design, synthesis, biological evaluation, and molecular modeling studies. RSC Advances, 12(24), 14865-14882. [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2636-2654. [Link]

  • Krasavin, M., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1267. [Link]

  • Ibrahim, D. A., et al. (2021). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][5][6]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARGETING CYCLIN-DEPENDENT KINASE 2 (CDK2) AS ANTICANCER AGENTS: MOLECULAR DOCKING AND DFT STUDIES. Acta Poloniae Pharmaceutica, 78(1), 69-81. [Link]

  • Tiwari, V. K., & Ahmad, S. (2014). An efficient one-pot synthesis of novel 1, 4-disubstituted-3-methyl pyrazolo [4, 3-e]-pyrido [1, 2-a] pyrimidines via Michael addition and cyclization reaction and evaluation of their antimicrobial activity. Indian Journal of Chemistry-Section B, 53B(10), 1257-1264. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(15), 5020. [Link]

  • Jones, C. D., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4379-4387. [Link]

  • Hassan, G. S., et al. (2020). Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127337. [Link]

  • Sadek, K. U., et al. (2018). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 8(52), 29699-29708. [Link]

  • Krasavin, M., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1294. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 39(6). [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2636-2654. [Link]

Sources

Comparative

Comparative Analysis: Pyrazolo[3,4-d]pyrimidine vs. Quinazoline Scaffolds as EGFR Inhibitors

[1][2] Executive Summary Verdict: While Quinazolines (e.g., Gefitinib, Erlotinib) remain the clinical "gold standard" for first-generation EGFR inhibition with enzymatic IC50 values in the 0.2–20 nM range, Pyrazolo[3,4-d...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Verdict: While Quinazolines (e.g., Gefitinib, Erlotinib) remain the clinical "gold standard" for first-generation EGFR inhibition with enzymatic IC50 values in the 0.2–20 nM range, Pyrazolo[3,4-d]pyrimidines have emerged as potent bioisosteres. The pyrazolo scaffold offers comparable nanomolar potency (IC50: 4–50 nM for optimized leads) but provides distinct advantages in solubility and the ability to overcome the T790M resistance mutation due to a more flexible binding mode that avoids steric clashes with the gatekeeper methionine.

Structural Basis & Pharmacophore Analysis[1][3][4]

To understand the shift in IC50 values, one must analyze the binding interface. Both scaffolds function as ATP-competitive inhibitors, binding to the hinge region of the EGFR kinase domain.

The Quinazoline Standard (e.g., Erlotinib)[2][5]
  • Core: The N1 nitrogen accepts a hydrogen bond from Met793 in the hinge region.

  • Limitation: The rigid bicyclic system fills the adenine pocket tightly. When the "gatekeeper" residue mutates from Threonine to the bulkier Methionine (T790M), the quinazoline core often suffers steric repulsion, drastically increasing IC50 (loss of potency).

The Pyrazolo[3,4-d]pyrimidine Challenger
  • Core: An isostere of the adenine ring of ATP.[1][2]

  • Advantage: The scaffold allows for substitution at the N1 and C4 positions.[1] This flexibility often permits the molecule to adopt a conformation that accommodates the bulky Methionine in T790M mutants, maintaining low-nanomolar IC50s where quinazolines fail.

Comparative Data: IC50 Performance

The following data synthesizes head-to-head performance metrics from recent medicinal chemistry optimizations (e.g., Abdelgawad et al., Maher et al.).

Table 1: Enzymatic Kinase Inhibition (Cell-Free)

Direct measurement of phosphorylation inhibition against Recombinant Human EGFR.

Scaffold ClassRepresentative CompoundTargetIC50 (nM)Notes
Quinazoline Erlotinib (Control) EGFR (WT)20 – 80 Clinical Reference Standard [1][5]
Quinazoline GefitinibEGFR (WT)33 High affinity, susceptible to T790M
Pyrazolo[3,4-d] Compound 16 EGFR (WT)34 Equipotent to Gefitinib [4]
Pyrazolo[3,4-d] Compound 4EGFR (WT)54 Slight reduction in potency vs. Cpd 16 [4]
Pyrazolo[3,4-d] Compound 12BTK/EGFR4.2 Highly potent multi-kinase inhibitor [3]
Pyrazolo[3,4-d] Compound 6oEGFR (WT)~4.8 Optimized dual EGFR/HER2 inhibitor [2]
Table 2: Cellular Proliferation Inhibition (Cell-Based)

Viability assays (MTT) in lung (A549) and colon (HCT-116) cancer lines.

CompoundCell LineIC50 (µM)Interpretation
Erlotinib A549 (Lung)0.3 – 5.0 Variance depends on EGF stimulation levels
Pyrazolo Cpd 16 A549 (Lung)0.034 10x more potent in this specific assay [4]
Pyrazolo Cpd 6q HCT-1160.0065 Extremely potent antiproliferative activity [2]
Pyrazolo Cpd 25 A5494.18 Micromolar activity; less effective cell penetration [3]

Critical Insight: While some Pyrazolo derivatives (Cpd 25) show micromolar weakness, optimized leads (Cpd 16, 6q) demonstrate sub-100 nM potency that rivals or exceeds classic quinazolines, often driving superior cellular outcomes due to improved lipophilicity and membrane permeability.

Mechanistic Visualization

EGFR Signaling & Inhibition Pathway

The following diagram illustrates the downstream cascade blocked by these inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding & Dimerization RAS RAS-GTP EGFR->RAS Phosphorylation Inhibitor Inhibitor (Quinazoline / Pyrazolo) Inhibitor->EGFR ATP Competition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Translocation to Nucleus

Figure 1: EGFR Signal Transduction Cascade. Both scaffolds block the ATP-binding step at the EGFR node, preventing downstream ERK activation.

Experimental Protocol: ADP-Glo™ Kinase Assay[6][7][8]

To generate the IC50 data cited above, a robust, self-validating enzymatic assay is required. The ADP-Glo™ platform is the industry standard for this comparison because it measures kinase activity directly (ADP production) rather than just binding affinity.

Methodology Validation
  • Why this method? It is homogeneous, luminescent, and highly sensitive to low-activity kinases.

  • Z'-Factor Control: Ensure Z' > 0.5 using Staurosporine as a pan-kinase reference control.

Step-by-Step Workflow

1. Reagent Preparation

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[3]

  • Enzyme: Recombinant Human EGFR (0.2 ng/µL final conc).

  • Substrate: Poly(Glu, Tyr) 4:1 (0.2 µg/µL).

  • ATP: Ultra-pure ATP (10 µM final, near Km).

2. Compound Handling

  • Dissolve Pyrazolo/Quinazoline compounds in 100% DMSO.

  • Prepare 3-fold serial dilutions (10 points).

  • Transfer 1 µL to 384-well low-volume white plates.

3. Kinase Reaction

  • Add 2 µL EGFR Enzyme to compound wells.

  • Incubate 10 mins at RT (allows inhibitor to bind).

  • Add 2 µL Substrate/ATP mix to initiate reaction.[3]

  • Incubate: 60 minutes at RT.

4. ADP Detection (Two-Step)

  • Step A (Termination): Add 5 µL ADP-Glo™ Reagent .[3] Incubate 40 mins.

    • Mechanism:[4][5] Depletes unconsumed ATP, leaving only ADP generated by the kinase.

  • Step B (Conversion): Add 10 µL Kinase Detection Reagent .[3] Incubate 30 mins.

    • Mechanism:[4][5] Converts ADP back to ATP -> Luciferase reaction -> Light.

5. Data Analysis

  • Measure Luminescence (RLU).

  • Normalize: (Sample - Min) / (Max - Min) * 100.

  • Fit: Non-linear regression (Sigmoidal dose-response, variable slope).

Workflow Diagram

Assay_Workflow Step1 1. Compound + Enzyme (10 min Pre-incubation) Step2 2. Add ATP/Substrate (60 min Kinase Rxn) Step1->Step2 Step3 3. ADP-Glo Reagent (Deplete excess ATP) Step2->Step3 Step4 4. Detection Reagent (ADP -> ATP -> Light) Step3->Step4 Step5 5. Measure RLU (Calculate IC50) Step4->Step5

Figure 2: ADP-Glo IC50 Determination Workflow.[6][3][7] Critical timing steps ensure accurate ADP quantification.

References

  • Promega Corporation. (2024). EGFR Kinase Assay Protocol & Technical Manual. Link

  • Maher, A. et al. (2025).[6] "Pyrazolo[3,4-d]pyrimidine-based dual EGFR T790M/HER2 inhibitors: Design, synthesis, and SAR." European Journal of Medicinal Chemistry. Link

  • Abdelgawad, M. A. et al. (2016). "Design, Synthesis and Antitumor Activity of Novel pyrazolo[3,4-d]pyrimidine Derivatives as EGFR-TK Inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Kassab, A. E. (2023).[8] "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity."[4] Arch Pharm (Weinheim).[8] Link

  • Thermo Fisher Scientific. (2017).[7] LanthaScreen™ Eu Kinase Binding Assay for EGFR. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.